Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNNCKJDVKCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394618 | |
| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404597-63-3 | |
| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a valuable building block in organic synthesis. The document details the probable synthetic pathway, outlines a detailed experimental protocol based on analogous reactions, and presents the necessary data in a structured format for ease of reference.
Synthetic Strategy Overview
The synthesis of this compound can be effectively achieved through a sequential C-alkylation of dimethyl malonate. This strategy involves two key steps:
-
Nitrophenylation: Introduction of the 4-nitrophenyl group at the α-carbon of dimethyl malonate.
-
Allylation: Subsequent introduction of the allyl group to the α-carbon of dimethyl 2-(4-nitrophenyl)malonate.
This approach relies on the acidic nature of the α-protons of the malonic ester, allowing for deprotonation by a strong base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound. This procedure is derived from established methods for the synthesis of structurally similar compounds.[1]
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Dimethyl malonate | C₅H₈O₄ | 132.12 | 1.32 g | 10.0 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 2.16 g | 10.0 |
| Allyl bromide | C₃H₅Br | 120.98 | 1.45 g | 12.0 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl acetate (for column chromatography) | C₄H₈O₂ | 88.11 | As needed | - |
2.2. Step-by-Step Procedure
Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
-
Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (25 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The suspension is cooled to 0 °C in an ice bath.
-
A solution of dimethyl malonate (1.32 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) is added dropwise to the NaH suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes to allow for complete formation of the enolate.
-
A solution of 4-nitrobenzyl bromide (2.16 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (15 mL) is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude dimethyl 2-(4-nitrophenyl)malonate.
Step 2: Synthesis of this compound
-
The crude dimethyl 2-(4-nitrophenyl)malonate from the previous step is dissolved in anhydrous DMF (25 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, assuming 10.0 mmol of the intermediate) is added portion-wise to the solution at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide (1.45 g, 12.0 mmol, 1.2 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched and worked up following the same procedure as in Step 1 (quenching with NH₄Cl, extraction with diethyl ether, washing, drying, and solvent removal).
2.3. Purification
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Characterization Data (Predicted)
| Analysis | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the ester groups. |
| ¹³C NMR | Resonances for the quaternary α-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. |
| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the C=O of the ester groups, the C=C of the allyl group, and the N-O of the nitro group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₆, MW: 293.27 g/mol ). |
| Melting Point (°C) | A sharp melting point for the purified solid product. |
| Yield (%) | The reaction yield would be calculated based on the initial amount of dimethyl malonate. |
Safety Considerations
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
-
4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Allyl bromide is toxic and flammable. It should also be handled in a fume hood.
-
Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions as necessary based on their experimental observations.
References
A Technical Guide to Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: Spectroscopic Data and Synthetic Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides available data for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct spectroscopic data for this specific molecule, this document presents key molecular information alongside a detailed examination of spectroscopic data from closely related analogs. This approach offers a predictive framework for the characterization of the title compound. Furthermore, a generalized experimental protocol for the synthesis of substituted malonate esters is provided, offering a practical guide for its preparation.
Molecular Profile: this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₆ |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate |
Spectroscopic Data of Analogous Compounds
To assist researchers in the characterization of this compound, spectroscopic data for key structural fragments and related molecules are provided. This includes data for the parent dimethyl malonate and an allylated derivative.
2.1. Dimethyl Malonate
Dimethyl malonate serves as the foundational scaffold for the title compound. Its spectroscopic data provides the baseline signals for the methyl ester groups.
Table 1: Spectroscopic Data for Dimethyl Malonate
| Spectroscopy | Peak/Signal | Assignment |
| ¹H NMR (CDCl₃) | 3.76 ppm (s, 6H) | 2 x -OCH₃ |
| 3.48 ppm (s, 2H) | -CH₂- | |
| ¹³C NMR (CDCl₃) | 167.1 ppm | C=O |
| 52.6 ppm | -OCH₃ | |
| 41.5 ppm | -CH₂- | |
| IR (neat) | 2958 cm⁻¹ | C-H stretch (sp³) |
| 1736 cm⁻¹ | C=O stretch (ester) | |
| 1437 cm⁻¹ | C-H bend (methyl) | |
| 1155 cm⁻¹ | C-O stretch |
2.2. Diethyl Allylmalonate
Diethyl allylmalonate is a close structural analog that incorporates the key allyl functionality. The spectroscopic data for this compound is invaluable for predicting the signals associated with the allyl group in the target molecule.
Table 2: ¹H NMR Data for Diethyl Allylmalonate
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.70 - 5.85 | m | 1H | -CH=CH₂ | |
| 5.10 - 5.20 | m | 2H | -CH=CH₂ | |
| 4.19 | q | 4H | 2 x -OCH₂CH₃ | |
| 3.45 | t | 1H | -CH(allyl)- | |
| 2.65 | t | 2H | -CH₂-CH=CH₂ | |
| 1.25 | t | 6H | 2 x -OCH₂CH₃ |
Experimental Protocol: Synthesis of Substituted Malonate Esters
The following is a generalized, two-step protocol for the synthesis of asymmetrically substituted malonate esters, such as this compound. This procedure is based on standard methodologies for the alkylation of malonic esters.
3.1. Step 1: Arylation of Dimethyl Malonate
-
Reaction Setup: To a solution of dimethyl malonate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the malonate enolate.
-
Arylation: Add 1-fluoro-4-nitrobenzene (1.0 eq) to the solution. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield dimethyl 2-(4-nitrophenyl)malonate.
3.2. Step 2: Allylation of Dimethyl 2-(4-nitrophenyl)malonate
-
Reaction Setup: Dissolve the dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) from the previous step in a polar aprotic solvent. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Allylation: To this mixture, add allyl bromide (1.2 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI).
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up and Purification: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to afford the final product, this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the generalized synthetic pathway for the preparation of asymmetrically substituted malonate esters.
Caption: Synthetic pathway for this compound.
In-depth Technical Guide: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate (CAS 404597-63-3)
Preliminary Note for the Reader: Extensive research for "Dimethyl 2-allyl-2-(4-nitrophenyl)malonate" (CAS 404597-63-3) has revealed a significant lack of publicly available scientific literature detailing its biological activity, pharmacological properties, or mechanism of action. The compound is primarily listed in chemical supplier catalogs, suggesting its use as a chemical intermediate in synthesis rather than as a bioactive agent under investigation. Consequently, the creation of an in-depth technical guide focused on its core biological data and experimental protocols, as initially requested, is not feasible at this time.
This document, therefore, serves to provide all available chemical and supplier information for researchers and drug development professionals who may be interested in this compound for synthetic purposes.
Chemical Identity and Properties
This compound is a malonic acid derivative. Based on its structure, it is an esterified malonate with an allyl and a 4-nitrophenyl group attached to the central carbon.
| Property | Value | Source |
| CAS Number | 404597-63-3 | |
| Molecular Formula | C₁₄H₁₅NO₆ | |
| Molecular Weight | 293.27 g/mol | |
| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate | N/A |
| Synonyms | 1,3-Dimethyl 2-(4-nitrophenyl)-2-(prop-2-en-1-yl)propanedioate | |
| Physical State | Not specified (likely solid or oil) | N/A |
| Purity | Typically offered at ≥95% |
Supplier Information
This compound is available from several chemical suppliers, indicating its primary role as a commercially available reagent for chemical synthesis.
| Supplier | Product Number | Purity |
| Santa Cruz Biotechnology | SCBT | Not specified |
| abcr Gute Chemie | AB268805 | 95% |
| Amadis Chemical | Not specified | Not specified |
| BLDpharm | BD00952587 | Not specified |
| CATO Research Chemical | C1804155 | 100% (as per SDS) |
Potential Synthetic Applications
Given its chemical structure, "this compound" can be envisioned as a versatile building block in organic synthesis. The presence of multiple functional groups offers various avenues for chemical modification.
Logical Relationships in Synthetic Chemistry
Caption: Potential synthetic pathways for this compound.
The diagram above illustrates the potential synthetic utility of this compound. The malonic ester can undergo decarboxylation to form substituted carboxylic acids. The allyl group can be modified through various alkene reactions. The nitro group can be reduced to an amine, opening pathways to aniline derivatives. Finally, the ester groups can be hydrolyzed or otherwise modified.
Conclusion
While a comprehensive technical guide on the biological aspects of This compound (CAS 404597-63-3) cannot be provided due to a lack of available data, this document summarizes its chemical identity and potential as a synthetic building block. Researchers interested in this compound for its chemical properties will find it readily available from commercial suppliers. Future research may uncover biological activities, at which point a more in-depth guide could be developed.
An In-depth Technical Guide on Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogs to provide a predictive context for its chemical behavior and potential applications.
Molecular Identity and Properties
This compound is a substituted diethyl malonate with an allyl and a 4-nitrophenyl group attached to the alpha-carbon. Its molecular structure suggests potential as a versatile building block in organic synthesis, particularly for creating complex molecules with quaternary carbon centers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 404597-63-3 | N/A |
| Molecular Formula | C₁₄H₁₅NO₆ | N/A |
| Molecular Weight | 293.27 g/mol | N/A |
| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate | N/A |
Plausible Synthesis Pathway
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
-
To a solution of dimethyl malonate in a suitable aprotic solvent such as DMF or THF, an equimolar amount of a strong base (e.g., sodium hydride) is added at 0°C to generate the malonate enolate.
-
An equimolar amount of 1-fluoro-4-nitrobenzene is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield dimethyl 2-(4-nitrophenyl)malonate.
-
-
Step 2: Allylation of Dimethyl 2-(4-nitrophenyl)malonate
-
The dimethyl 2-(4-nitrophenyl)malonate is dissolved in an aprotic solvent, and a second equivalent of a strong base (e.g., sodium hydride) is added at 0°C to form the enolate.
-
An equimolar amount of allyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up is performed similarly to Step 1, involving quenching, extraction, drying, and concentration.
-
The final product, this compound, is purified by column chromatography.
-
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Spectroscopic and Physical Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR) or physical properties (melting point, boiling point) for this compound have been reported in the literature. However, based on the proposed structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the two ester groups.
-
¹³C NMR: Resonances for the quaternary alpha-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1520 and 1345 cm⁻¹), the ester carbonyl groups (around 1735 cm⁻¹), and the C=C bond of the allyl group (around 1640 cm⁻¹).
Potential Biological Activity and Applications
There are no published studies on the biological activity of this compound. However, related malonate derivatives are known to be precursors for various biologically active compounds. The presence of the 4-nitrophenyl group, a common moiety in pharmacologically active molecules, and the versatile allyl group suggest that this compound could be a valuable intermediate in drug discovery programs. Further research is warranted to explore its potential in areas such as antibacterial, antifungal, or anticancer agent synthesis.
Due to the absence of biological data, no signaling pathway diagrams can be provided at this time.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis protocol is hypothetical and should be adapted and optimized under appropriate laboratory conditions. All chemical handling should be performed with necessary safety precautions.
Technical Guide: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
IUPAC Name: Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate
For: Researchers, scientists, and drug development professionals.
Core Compound Summary
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a substituted diethyl malonate derivative. Malonic esters are versatile reagents in organic synthesis, frequently utilized in the formation of carbon-carbon bonds. The presence of the allyl and 4-nitrophenyl groups suggests potential for further functionalization and exploration in various chemical and biological contexts. The 4-nitrophenyl group, in particular, is a common moiety in pharmacologically active compounds.
Physicochemical Data
| Property | Dimethyl 2-(4-nitrophenyl)malonate | Dimethyl propanedioate (Dimethyl malonate) | Notes |
| Molecular Formula | C14H15NO6 | C5H8O4 | |
| Molecular Weight | 293.27 g/mol | 132.11 g/mol | |
| IUPAC Name | Dimethyl 2-(4-nitrophenyl)propanedioate | Dimethyl propanedioate | [1] |
| CAS Number | 4033-88-9 | 108-59-8 | [1] |
| Boiling Point | Not available | 180-181 °C | Data for the parent malonate. |
| Melting Point | Not available | -62 °C | Data for the parent malonate. |
| Density | Not available | 1.154 g/cm³ | Data for the parent malonate. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a sequential alkylation of dimethyl 2-(4-nitrophenyl)malonate, following the general principles of malonic ester synthesis.[2][3]
General Synthetic Workflow
The overall synthetic strategy involves a two-step alkylation of a malonic ester precursor.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard malonic ester synthesis and may require optimization.
Materials:
-
Dimethyl 2-(4-nitrophenyl)malonate
-
Allyl bromide
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Enolate: To a solution of dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) in anhydrous DMF or EtOH under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation (Allation): Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, malonate esters have been investigated as prodrugs to deliver malonate into cells. Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and the electron transport chain (Complex II).
Proposed Mechanism of Action as an SDH Inhibitor
The diagram below illustrates the potential intracellular pathway following the administration of a generic malonate ester prodrug.
Caption: Proposed intracellular activation and target inhibition pathway for a malonate ester prodrug.
Inhibition of SDH can have significant metabolic consequences, including a reduction in cellular respiration and alterations in cellular signaling pathways that are sensitive to the accumulation of succinate. This mechanism has been explored in the context of ischemia-reperfusion injury.[4]
Conclusion
This compound is a compound with potential for further chemical and biological investigation. Its synthesis can be readily achieved through established malonic ester chemistry. The presence of the malonate core suggests a potential role as a prodrug for delivering malonate, a metabolic inhibitor. Further research is required to elucidate its specific biological activities and potential therapeutic applications.
References
- 1. Dimethyl 2-(4-nitrophenyl)malonate | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate synthesis
Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
This document provides an in-depth technical guide for the synthesis of this compound, a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the starting materials dimethyl malonate, 4-fluoronitrobenzene, and an allyl halide. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a two-step reaction sequence:
-
Nucleophilic Aromatic Substitution: Synthesis of the intermediate, Dimethyl 2-(4-nitrophenyl)malonate, via the reaction of dimethyl malonate with 4-fluoronitrobenzene.
-
C-Alkylation: Allylation of the intermediate at the α-carbon position using an allyl halide to yield the final product, this compound.
This pathway is efficient, utilizing common and accessible starting materials.
Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
This step involves a nucleophilic aromatic substitution reaction where the enolate of dimethyl malonate displaces the fluoride from 4-fluoronitrobenzene.
Experimental Protocol
A detailed methodology for this key experiment is provided below, adapted from established procedures for the synthesis of nitrophenyl malonates.
-
A round-bottom flask is charged with dimethyl malonate (1.0 equiv), potassium carbonate (3.0 equiv), and 4-fluoronitrobenzene (1.0 equiv).
-
Dimethylformamide (DMF) is added to the mixture to achieve a concentration of approximately 1.25 M with respect to the limiting reagent (dimethyl malonate).
-
The resulting brown suspension is heated to 90 °C with vigorous stirring for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is diluted with ice-water (approx. 3 mL per mmol of the limiting reagent) and diethyl ether (approx. 3 mL per mmol of the limiting reagent).
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography to afford Dimethyl 2-(4-nitrophenyl)malonate as a pale-yellow solid.
Data Presentation: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Ratio (equiv) | Molecular Weight ( g/mol ) | Role | Notes |
| Dimethyl Malonate | 1.0 | 132.12 | Starting Material | Limiting Reagent |
| 4-Fluoronitrobenzene | 1.0 | 141.10 | Starting Material | Electrophile |
| Potassium Carbonate | 3.0 | 138.21 | Base | Deprotonates malonate |
| Dimethylformamide (DMF) | - | 73.09 | Solvent | Approx. 1.25 M |
| Temperature | - | - | Condition | 90 °C |
| Reaction Time | - | - | Condition | 2 hours |
| Expected Yield | ~95% (based on similar transformations) |
Step 2: Synthesis of this compound
In the second step, the intermediate is deprotonated at the α-carbon, and the resulting carbanion is alkylated with an allyl halide.
Experimental Protocol
The following protocol is a standard procedure for the C-alkylation of malonic esters.
-
To a stirred solution of Dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv) in a mixture of anhydrous Dimethylformamide (DMF) and Tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) portionwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C.
-
Add allyl bromide (1.2 equiv) dropwise to the solution.
-
The reaction mixture is then heated to reflux and maintained for 1-2 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Data Presentation: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Ratio (equiv) | Molecular Weight ( g/mol ) | Role | Notes |
| Dimethyl 2-(4-nitrophenyl)malonate | 1.0 | 253.21 | Starting Material | Nucleophile Precursor |
| Sodium Hydride (60% in oil) | 1.1 | 40.00 (as 100%) | Base | Deprotonates the α-carbon |
| Allyl Bromide | 1.2 | 120.98 | Reagent | Electrophile |
| DMF / THF | - | - / 72.11 | Solvent | Anhydrous conditions required |
| Temperature | - | - | Condition | 0 °C to Reflux |
| Reaction Time | - | - | Condition | 1-2 hours |
Visualization of Experimental Workflow
The following diagram illustrates the complete logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
The Allyl Group in Malonate Esters: A Gateway to Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seemingly simple allyl group, when attached to a malonate ester scaffold, unlocks a remarkable breadth of synthetic possibilities. This guide delves into the core principles governing the reactivity of allylic malonate esters, providing a technical overview of their utility in constructing complex molecular frameworks relevant to pharmaceutical and materials science. The unique electronic nature of the allyl group, coupled with the acidity of the malonic ester's α-protons, creates a versatile platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines the key transformations, provides detailed experimental protocols for seminal reactions, and presents quantitative data to enable informed decision-making in synthetic design.
Core Reactivity Principles
The reactivity of allyl malonate esters is dominated by two primary modes: reactions involving the acidic α-proton of the malonate moiety and transformations that directly engage the allyl group.
1. α-Alkylation and Acylation: The protons alpha to the two ester carbonyl groups exhibit enhanced acidity (pKa ≈ 13 in DMSO), facilitating their removal by a suitable base to form a stabilized enolate.[1] This nucleophilic enolate can then participate in a variety of SN2 reactions with electrophiles, such as alkyl halides, to introduce new substituents at the α-position.[2][3][4][5] This fundamental transformation, known as the malonic ester synthesis, allows for the construction of a wide range of substituted carboxylic acids following hydrolysis and decarboxylation.[2][3][5]
2. Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): The allyl group itself is a key functional handle for powerful transition metal-catalyzed reactions. The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, wherein a palladium(0) catalyst facilitates the substitution of the allylic leaving group with a nucleophile.[6][7] In the context of allylic malonate esters, the malonate enolate can act as the nucleophile in an intramolecular fashion or external nucleophiles can be employed. This reaction proceeds through a characteristic π-allylpalladium intermediate, offering high levels of regio- and stereocontrol.[6][8][9]
3. Decarboxylative Allylation: A particularly elegant and atom-economical transformation is the palladium-catalyzed decarboxylative allylation. In this process, the allyl ester of a malonic acid derivative undergoes oxidative addition to a palladium(0) catalyst, followed by decarboxylation to generate a carbanion, which then attacks the π-allylpalladium complex.[10][11] This reaction avoids the need for an external base to pre-form the enolate.
Quantitative Data on Allyl Malonate Ester Reactivity
The following table summarizes representative quantitative data for key reactions involving allylic malonate esters, providing a comparative overview of reaction efficiencies under various conditions.
| Reaction Type | Substrate | Electrophile/Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| α-Alkylation | Diethyl malonate | Allyl bromide | NaH | THF | rt | 12 | 81 | [12] |
| α-Alkylation | Diethyl malonate | Benzyl bromide | NaH | THF | rt | 12 | 76 | [12] |
| Tsuji-Trost Reaction | Allyl methyl carbonate | Dimethyl malonate | Pd(PPh₃)₄, t-BuOK | THF | 50 | 12 | Not specified | [8] |
| Ir-Catalyzed Alkylation | Trisubstituted allylic carbonate | Dimethyl malonate | Ir catalyst, NaHMDS, ZnI₂ | THF | 21 | 18 | up to 93 | [13] |
| Fe-Catalyzed Alkylation | (π-allyl)dicarbonylnitrosyl iron | Dimethyl malonate | LiH | THF | rt | 15 | 80 | [14] |
| Decarboxylative Allylation | Allyl acetoacetate derivative | - | Pd catalyst | Not specified | rt | Not specified | 82 | [10] |
Key Experimental Protocols
General Procedure for α-Alkylation of Diethyl Malonate with an Allyl Halide
This protocol outlines a standard procedure for the synthesis of diethyl allylmalonate, a common precursor for further synthetic manipulations.
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride to the THF with stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium enolate is typically observed as a cloudy white suspension.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diethyl allylmalonate.[12]
General Protocol for Palladium-Catalyzed Tsuji-Trost Allylic Alkylation
This procedure provides a general framework for the palladium-catalyzed reaction between an allylic substrate and a malonate nucleophile.
Materials:
-
Allylic substrate (e.g., allyl acetate, allyl carbonate)
-
Malonate ester (e.g., dimethyl malonate, diethyl malonate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, dppe)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the malonate ester in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for 30 minutes to generate the enolate.
-
In a separate flask, dissolve the palladium catalyst and any additional ligand in the anhydrous solvent.
-
Add the catalyst solution to the enolate mixture.
-
Add the allylic substrate to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in the α-alkylation protocol.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: The reaction pathway of the malonic ester synthesis.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
References
- 1. Ch21: Malonic esters [chem.ucalgary.ca]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of Substituted Dimethyl Malonates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of substituted dimethyl malonates, crucial compounds in organic synthesis and drug development. This document details their physical properties, methods for their synthesis and characterization, and their role in biological pathways.
Introduction
Substituted dimethyl malonates are derivatives of dimethyl malonate with alkyl or aryl groups attached to the central carbon atom. They are versatile intermediates in organic synthesis, notably in the malonic ester synthesis, which allows for the creation of a wide variety of carboxylic acids.[1][2] Their physical properties, such as boiling point, melting point, density, and refractive index, are critical for their purification, identification, and application in further chemical reactions. In the pharmaceutical industry, these compounds serve as building blocks for the synthesis of various therapeutic agents, including barbiturates and anticonvulsants.[2][3]
Physical Characteristics of Substituted Dimethyl Malonates
The physical properties of substituted dimethyl malonates are significantly influenced by the nature of the substituent group. As the molecular weight and size of the alkyl or aryl substituent increase, properties such as boiling point and density generally increase.
Table 1: Physical Properties of Unsubstituted and Substituted Dimethyl Malonates
| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Dimethyl malonate | -H | C5H8O4 | 132.11 | -62[4][5] | 180-181[4][5] | 1.156 @ 25°C[4] | 1.413[4] |
| Dimethyl methylmalonate | -CH3 | C6H10O4 | 146.14 | -46[6] | 176-177[6][7] | 1.098 @ 25°C[6][7] | 1.414[6][7] |
| Dimethyl ethylmalonate | -C2H5 | C7H12O4 | 160.17 | - | - | - | - |
| Dimethyl propylmalonate | -C3H7 | C8H14O4 | 174.20 | - | - | - | - |
| Dimethyl allylmalonate | -CH2CH=CH2 | C8H12O4 | 172.18 | - | - | - | - |
| Dimethyl benzylmalonate | -CH2C6H5 | C12H14O4 | 222.24 | - | 285[8] | 1.13[8] | 1.497-1.501[8] |
Table 2: Physical Properties of Substituted Diethyl Malonates (for comparison)
| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Diethyl malonate | -H | C7H12O4 | 160.17 | -50[2][9] | 199[2][9] | 1.055 @ 25°C[9] | 1.413 |
| Diethyl methylmalonate | -CH3 | C8H14O4 | 174.20 | - | 198-199 | 1.022 @ 20°C | 1.413 |
| Diethyl ethylmalonate | -C2H5 | C9H16O4 | 188.22 | - | 75-77 @ 5 mmHg | 1.004 @ 25°C | 1.416 |
| Diethyl propylmalonate | -C3H7 | C10H18O4 | 202.25 | - | 221-222[10] | 0.987 @ 25°C[10] | 1.418[10] |
| Diethyl phenylmalonate | -C6H5 | C13H16O4 | 236.26 | 16[11] | 170-172 @ 14 mmHg[11] | 1.095 @ 25°C[11] | 1.491 |
| Diethyl benzylmalonate | -CH2C6H5 | C14H18O4 | 250.29 | - | 162-163 @ 10 mmHg[12] | 1.064 @ 25°C[12] | 1.486[12] |
Experimental Protocols
Synthesis of Substituted Dimethyl Malonates (Malonic Ester Synthesis)
The malonic ester synthesis is a classic method for preparing substituted carboxylic acids from diethyl malonate or other malonic esters. The same principle applies to the synthesis of substituted dimethyl malonates.
General Procedure:
-
Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) in an SN2 reaction to form the substituted dimethyl malonate.
-
(Optional) Second Alkylation: The process of deprotonation and alkylation can be repeated to introduce a second substituent on the α-carbon.
-
Work-up and Purification: The reaction mixture is typically worked up by quenching with water or a dilute acid, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure or column chromatography.
Measurement of Physical Properties
Accurate determination of physical properties is essential for the characterization of synthesized compounds.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Distillation Method: For larger sample volumes, the boiling point can be determined during purification by simple distillation. The temperature at which the liquid-vapor equilibrium is established in the distillation head corresponds to the boiling point.
-
Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the liquid is heated in a side-arm tube (Thiele tube) along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.
For solid substituted dimethyl malonates, the melting point is a crucial indicator of purity.
-
Capillary Method: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The melting point is recorded as the temperature range over which the solid melts.
Density is the mass per unit volume of a substance.
-
Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale on the instrument.
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Abbe Refractometer: A few drops of the liquid are placed on the prism of an Abbe refractometer. The refractive index is read directly from the instrument's scale after adjusting the light source and focus.
Biological Significance and Signaling Pathway Involvement
Malonic acid and its derivatives, including dimethyl malonate, have been shown to play roles in various biological processes. Notably, malonate is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
Inhibition of Succinate Dehydrogenase in the Citric Acid Cycle
Succinate dehydrogenase is a key enzyme in the citric acid cycle (TCA cycle), responsible for the oxidation of succinate to fumarate. Malonate, being structurally similar to succinate, can bind to the active site of the enzyme, thereby inhibiting its function. This inhibition blocks the TCA cycle and cellular respiration. This property has been utilized in biochemical research to study mitochondrial function.
Conclusion
Substituted dimethyl malonates are a fundamentally important class of compounds for synthetic and medicinal chemists. A thorough understanding of their physical characteristics is paramount for their effective use in research and development. This guide has provided a consolidated resource on their key physical properties, established experimental protocols for their synthesis and characterization, and highlighted a significant biological interaction. Further research into the physical properties of a broader range of substituted dimethyl malonates will continue to be of great value to the scientific community.
References
- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]
- 5. Dimethyl malonate | 108-59-8 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. parchem.com [parchem.com]
- 8. DIMETHYL BENZYLMALONATE | 49769-78-0 [amp.chemicalbook.com]
- 9. Diethyl malonate CAS 105-53-3 | 800898 [merckmillipore.com]
- 10. Diethyl propylmalonate 99 2163-48-6 [sigmaaldrich.com]
- 11. Diethyl phenylmalonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Page loading... [guidechem.com]
Methodological & Application
Application Note: Palladium-Catalyzed Allylation of Dimethyl 4-Nitrophenylmalonate
Abstract
This application note details a robust and efficient protocol for the C-allylation of dimethyl 4-nitrophenylmalonate via a palladium-catalyzed Tsuji-Trost reaction. This reaction is fundamental for introducing an allyl group to a highly activated methylene compound, providing a versatile synthetic intermediate for pharmaceutical and materials science research. The protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium tert-butoxide as the base, affording the desired product in high yield. This document provides a comprehensive experimental procedure, a summary of expected results, and graphical representations of the reaction pathway and workflow.
Introduction
The palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction, is a powerful and widely utilized method for carbon-carbon bond formation.[1][2] The reaction facilitates the substitution of an allylic leaving group with a nucleophile, proceeding through a characteristic π-allylpalladium intermediate.[2] Active methylene compounds, such as malonate esters, are classic examples of "soft nucleophiles" that are highly effective in this transformation.[1][3]
Dimethyl 4-nitrophenylmalonate is a particularly interesting substrate due to the strong electron-withdrawing nature of the para-nitrophenyl group, which significantly increases the acidity of the methine proton. This activation facilitates its deprotonation and subsequent nucleophilic attack. The resulting product, dimethyl allyl(4-nitrophenyl)malonate, is a valuable building block for the synthesis of more complex molecular architectures. This protocol outlines a standardized procedure for this specific allylation, ensuring reproducibility and high efficiency.
Reaction and Mechanism
The overall reaction involves the deprotonation of dimethyl 4-nitrophenylmalonate by a strong base, followed by a palladium(0)-catalyzed reaction with an allyl electrophile, such as allyl acetate or allyl bromide.
Overall Reaction Scheme:
(Dimethyl 4-nitrophenylmalonate + Allyl-X → Dimethyl allyl(4-nitrophenyl)malonate)
The catalytic cycle, depicted below, begins with the coordination of the palladium(0) catalyst to the allyl electrophile and subsequent oxidative addition to form a π-allylpalladium(II) complex. The malonate enolate, acting as a soft nucleophile, then attacks the allyl moiety, followed by decomplexation to release the product and regenerate the palladium(0) catalyst.[2][3]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocol
This protocol is adapted from established procedures for the allylation of dimethyl malonate.[3]
3.1 Materials and Equipment
-
Dimethyl 2-(4-nitrophenyl)malonate (95%+)
-
Allyl bromide (99%)
-
Potassium tert-butoxide (t-BuOK, 95%+)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, stir bars, and standard glassware
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
3.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Allyl bromide is toxic and lachrymatory. Handle with extreme care.
-
Potassium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere.
-
Palladium compounds are toxic. Avoid inhalation and skin contact.
-
THF is flammable and can form peroxides. Use from a freshly opened bottle or a still.
3.3 Detailed Procedure
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the allylation reaction.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add potassium tert-butoxide (1.05 g, 9.35 mmol, 1.1 eq).
-
Addition of Malonate: Add 100 mL of anhydrous THF to the flask. Cool the resulting suspension to 0°C in an ice bath. To this, add dimethyl 2-(4-nitrophenyl)malonate (2.15 g, 8.5 mmol, 1.0 eq) portion-wise.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 20 minutes. The formation of the potassium enolate should result in a colored solution.
-
Addition of Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (0.49 g, 0.425 mmol, 0.05 eq) to the flask in one portion.
-
Addition of Allyl Bromide: Add allyl bromide (1.13 g, 0.81 mL, 9.35 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.
-
Reaction: Heat the reaction mixture to 50°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation
The following table summarizes the key quantitative data for the allylation of dimethyl 4-nitrophenylmalonate.
| Parameter | Value |
| Reactants | |
| Dimethyl 4-nitrophenylmalonate | 2.15 g (8.5 mmol) |
| Allyl Bromide | 1.13 g (9.35 mmol) |
| Potassium tert-butoxide | 1.05 g (9.35 mmol) |
| Pd(PPh₃)₄ | 0.49 g (0.425 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 50°C |
| Reaction Time | 12-16 hours |
| Product | |
| Product Name | Dimethyl allyl(4-nitrophenyl)malonate |
| Molecular Formula | C₁₄H₁₅NO₆ |
| Molecular Weight | 293.27 g/mol |
| Expected Yield | 85-95% |
| Appearance | Pale yellow oil or low-melting solid |
| Spectroscopic Data | (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.5-8.2 (m, 4H, Ar-H), 5.6-5.8 (m, 1H), 5.0-5.2 (m, 2H), 3.75 (s, 6H), 2.8 (d, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | ~168.0, 148.0, 145.0, 131.0, 129.0, 124.0, 120.0, 65.0, 53.0, 37.0 |
Conclusion
The described protocol provides an effective method for the palladium-catalyzed allylation of dimethyl 4-nitrophenylmalonate. The procedure is straightforward, utilizes commercially available reagents, and proceeds with high efficiency, making it a valuable tool for researchers in organic synthesis and drug development. The methodology is amenable to scale-up and can likely be adapted for various other activated methylene nucleophiles and substituted allyl electrophiles.
References
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of Malonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Allylic Alkylation, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility and control.[1][2][3] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex. Among the various nucleophiles employed, malonate esters are particularly prevalent due to their "soft" nucleophilic character, which favors a predictable reaction pathway.[4][5][6][7][8][9] The reaction proceeds through a π-allylpalladium intermediate, and the use of chiral ligands can facilitate highly enantioselective transformations, making it a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates.[10][11][12][13][14][15]
These application notes provide an overview of the reaction, key quantitative data from selected studies, detailed experimental protocols, and visual diagrams of the catalytic cycle and a general experimental workflow to guide researchers in the successful application of this pivotal transformation.
Catalytic Cycle and General Mechanism
The generally accepted mechanism for the palladium-catalyzed allylic alkylation of malonates begins with the oxidative addition of a palladium(0) catalyst to the allylic substrate, which contains a suitable leaving group (e.g., acetate, carbonate, halide). This step forms a π-allylpalladium(II) complex. Subsequently, a malonate enolate, generated in situ by a base, attacks the π-allyl ligand. This nucleophilic attack typically occurs on the opposite face of the palladium, resulting in an overall retention of stereochemistry. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst, allowing the catalytic cycle to continue.[1][4][5][16]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Data Presentation: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
A common benchmark reaction to evaluate the efficacy of new chiral ligands is the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[13] The following tables summarize quantitative data from various studies employing different ligand systems.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (S,S)-Anden-BOX | 5 | BSA, KOAc | CH2Cl2 | 24 | 95 | 96 | [11] |
| 2 | DPPBA-SAMP | 5 | BSA, LiOAc | THF | 48 | 44 | 88 | [12] |
| 3 | Bis(N-heterocyclic carbene) | 5 | BSA, KOAc | CH2Cl2 | 24 | 96 | 80 | [10] |
BSA = N,O-Bis(trimethylsilyl)acetamide DPPBA-SAMP = 2-(diphenylphosphino)benzaldehyde (S)-1-amino-2-(methoxymethyl)pyrrolidine hydrazone
Experimental Protocols
Protocol 1: Asymmetric Allylic Alkylation using a Chiral Bis(oxazoline) (BOX) Ligand
This protocol is adapted from the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate using a heteroarylidene malonate-type bis(oxazoline) ligand.[11]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Anden-BOX)
-
1,3-diphenyl-2-propen-1-yl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add 1,3-diphenyl-2-propen-1-yl acetate (1.0 equiv).
-
Add potassium acetate (20 mol%).
-
Add dimethyl malonate (2.0 equiv).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv) as the base to generate the malonate enolate.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: General Procedure for Tsuji-Trost Reaction
This protocol provides a general method for the palladium-catalyzed allylic alkylation of an allylic compound with dimethyl malonate using a strong base.[5]
Materials:
-
Allylic compound (e.g., cinnamyl acetate) (1.0 equiv)
-
Dimethyl malonate (2.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Malonate Enolate Formation:
-
To a suspension of potassium tert-butoxide (2.0 equiv) in dry THF in a flask under an inert atmosphere at 0 °C, add dimethyl malonate (2.2 equiv) dropwise.
-
Allow the resulting slurry to warm to room temperature and stir for 10 minutes.
-
-
Reaction Assembly:
-
To the flask containing the malonate enolate, add Pd(PPh₃)₄ (0.05 equiv) in one portion.
-
Add a solution of the allylic compound (1.0 equiv) in THF dropwise over 10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed allylic alkylation experiment.
Caption: General laboratory workflow for allylic alkylation.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Cycloaddition Reactions of Malonates with Nitroalkenes
A Note to the Researcher: The specific intramolecular cycloaddition of allylnitrophenyl malonates is not extensively documented in scientific literature. Therefore, this document provides detailed application notes and protocols for a closely related and well-established transformation: the intramolecular Michael addition of malonates to tethered nitroalkenes . This reaction is a powerful method for the synthesis of functionalized cyclic nitro compounds, which are valuable intermediates in organic synthesis. The principles and procedures outlined here can serve as a strong foundation for researchers interested in exploring similar intramolecular cyclizations.
Introduction
The intramolecular Michael addition of malonates to nitroalkenes represents a robust strategy for the construction of carbocyclic and heterocyclic frameworks. This reaction proceeds via the formation of a carbanion from the active methylene group of the malonate, which then undergoes a nucleophilic attack on the electron-deficient β-carbon of the tethered nitroalkene. The subsequent cyclization is often highly diastereoselective, allowing for the controlled formation of stereocenters. The resulting cyclic nitro compounds can be further elaborated, for instance, by reduction of the nitro group to an amine, providing access to a wide range of complex molecules, including alkaloids and other biologically active compounds.
Reaction Mechanism and Stereochemistry
The base-catalyzed intramolecular Michael addition of a malonate to a tethered nitroalkene is initiated by the deprotonation of the acidic α-proton of the malonate by a suitable base, forming a stabilized enolate. This enolate then attacks the β-carbon of the conjugated nitroalkene in an intramolecular fashion. The stereochemical outcome of the reaction is often controlled by the formation of the most thermodynamically stable cyclic transition state, which minimizes steric interactions. The nature of the base, solvent, and temperature can all influence the diastereoselectivity of the cyclization.
Caption: Generalized mechanism of the intramolecular Michael addition.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective intramolecular Michael addition of a malonate to a tethered nitroalkene to form a substituted cyclopentane derivative.
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | DBU | CH2Cl2 | 12 | 85 | 95:5 |
| 2 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | K2CO3 | CH3CN | 24 | 70 | 80:20 |
| 3 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | NaH | THF | 6 | 92 | 98:2 |
Experimental Protocols
This section provides a detailed protocol for a representative intramolecular Michael addition of a malonate to a tethered nitroalkene.
4.1. Materials and Reagents
-
Diethyl 2-(4-nitrobut-3-en-1-yl)malonate (Substrate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
4.3. Experimental Procedure
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substrate, diethyl 2-(4-nitrobut-3-en-1-yl)malonate (1.0 mmol).
-
Solvent Addition: Add anhydrous THF (20 mL) to the flask and stir the solution at 0 °C.
-
Base Addition: Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclic nitro compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the cyclic nitro compound.
Caption: A typical experimental workflow for the intramolecular Michael addition.
Application Notes and Protocols for the Reduction of the Nitro Group in Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in Dimethyl 2-allyl-2-(4-nitrophenyl)malonate to yield Dimethyl 2-allyl-2-(4-aminophenyl)malonate. The presence of both an allyl group and ester functionalities in the substrate necessitates careful selection of the reduction method to avoid unwanted side reactions such as reduction of the double bond or hydrolysis of the esters.
This guide outlines four reliable methods for this transformation, each with distinct advantages concerning chemoselectivity, reaction conditions, and ease of workup. The protocols are based on established methodologies for the reduction of nitroarenes bearing sensitive functional groups.
General Reaction Scheme
Key Considerations for Chemoselectivity
-
Allyl Group: Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure can lead to the concomitant reduction of the allyl double bond. Therefore, methods that are milder or employ catalysts with higher selectivity are preferred.
-
Ester Groups: Strongly acidic or basic conditions, especially at elevated temperatures, can promote the hydrolysis of the dimethyl malonate moiety. Protocols that operate under neutral or mildly acidic/basic conditions are therefore advantageous.
Experimental Protocols
Four selected methods are detailed below, each offering a high degree of chemoselectivity for the target transformation.
Protocol 1: Reduction with Iron Powder and Ammonium Chloride
This method is a classic and highly effective procedure for the chemoselective reduction of nitroarenes in the presence of various functional groups. It is known for its mild, neutral reaction conditions and simple workup.[1][2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder (10.0 equiv) and ammonium chloride (10.0 equiv).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron residues, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
The use of stannous chloride is a mild and effective method for the reduction of nitroarenes, particularly when other reducible functional groups are present.[3][4][5][6] The reaction is typically carried out in an alcoholic solvent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into a stirred solution of saturated sodium bicarbonate. Be cautious as gas evolution may occur.
-
Continue stirring until the tin salts precipitate.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and mild reducing agent suitable for the chemoselective reduction of nitroarenes. The reaction is often carried out in a biphasic solvent system.[7][8][9][10]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)
Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable organic solvent such as DCM or THF in a round-bottom flask.
-
Prepare an aqueous solution of sodium dithionite (4.0-5.0 equiv) and sodium bicarbonate (4.0-5.0 equiv).
-
Add the aqueous solution to the organic solution of the starting material. A phase-transfer catalyst can be added at this stage to improve the reaction rate.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Reduction with Sodium Borohydride and Iron(II) Chloride
This system offers high chemoselectivity for the reduction of nitro groups in the presence of esters.[11][12][13] The in-situ generated iron species is the active reducing agent.
Materials:
-
This compound
-
Iron(II) chloride (FeCl₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in THF, add Iron(II) chloride (1.0 equiv) at room temperature.
-
Carefully add sodium borohydride (2.5 equiv) portion-wise under a nitrogen atmosphere. An exothermic reaction may be observed.
-
Stir the resulting solution for the required time at room temperature, monitoring the reaction by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under vacuum and purify the residue by flash column chromatography.[12]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the described protocols. The data is compiled from literature reports on substrates with similar functional groups.
| Method | Reagents and Stoichiometry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Protocol 1 | Fe (10 eq.), NH₄Cl (10 eq.) | EtOH/H₂O | Reflux | 2-6 | 85-95 | Mildly acidic conditions. Good for acid-sensitive groups.[1] |
| Protocol 2 | SnCl₂·2H₂O (5 eq.) | EtOH or EtOAc | 25-50 | 1-4 | 80-90 | Mild conditions. Workup can be tedious due to tin salts.[3] |
| Protocol 3 | Na₂S₂O₄ (4-5 eq.), NaHCO₃ | DCM/H₂O | 25 | 3-8 | 75-90 | Biphasic system requires vigorous stirring.[8] |
| Protocol 4 | NaBH₄ (2.5 eq.), FeCl₂ (1 eq.) | THF | 25 | 1-3 | 90-96 | High chemoselectivity for nitro group over esters.[11][12] |
Purification
The resulting amine, Dimethyl 2-allyl-2-(4-aminophenyl)malonate, is more polar than the starting nitro compound. Purification can be effectively achieved by column chromatography on silica gel.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (100-200 mesh). For basic amines that may interact strongly with silica, amine-functionalized silica can be a better alternative to prevent peak tailing and improve separation.[14][15][16]
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40-60%) is typically effective.[17] The polarity of the eluent can be adjusted based on TLC analysis. If using amine-functionalized silica, a less polar solvent system like hexane/ethyl acetate is usually sufficient.[15]
-
Procedure:
-
Prepare a slurry of the crude product with a small amount of silica gel.
-
Load the slurry onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Dimethyl 2-allyl-2-(4-aminophenyl)malonate.
-
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 9. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate as a versatile synthetic intermediate. The protocols detailed below are based on established methodologies for analogous compounds and offer a framework for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a polysubstituted malonic ester derivative. Its structure incorporates several key functionalities that make it a valuable building block in organic synthesis. The presence of the allyl group allows for a variety of transformations, including cyclization and cross-coupling reactions. The nitrophenyl moiety can be readily converted to an amino group, which can act as an internal nucleophile for the construction of heterocyclic rings. The malonate ester group provides a handle for further functionalization or can be removed via decarboxylation.
This document outlines the synthesis of this compound and its subsequent application in the synthesis of a substituted pyrrolo[1,2-a]quinoline, a heterocyclic core found in various biologically active molecules.
Data Presentation
Table 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate (Precursor)
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-4-nitrobenzene, Dimethyl malonate, K₂CO₃ | DMF | 90 | 2 | 85 |
Table 2: Synthesis of this compound
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2 | Allylation | Dimethyl 2-(4-nitrophenyl)malonate, Allyl bromide, NaH | THF | 0 to rt | 4 | 92 |
Table 3: Synthesis of Substituted Pyrrolo[1,2-a]quinoline
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3 | Reductive Cyclization | This compound, Fe, NH₄Cl | EtOH/H₂O | 80 | 6 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
This protocol is adapted from the general procedure for the synthesis of nitrophenyl malonates.[1]
Materials:
-
1-Fluoro-4-nitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add dimethyl malonate (1.0 equiv), potassium carbonate (3.0 equiv), and 1-fluoro-4-nitrobenzene (1.0 equiv).
-
Add DMF to the flask to achieve a concentration of 1.25 M with respect to the limiting reagent.
-
Heat the resulting suspension to 90 °C with vigorous stirring for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ice-water and diethyl ether.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure Dimethyl 2-(4-nitrophenyl)malonate.
Protocol 2: Synthesis of this compound
This protocol is a standard procedure for the alkylation of malonic esters.
Materials:
-
Dimethyl 2-(4-nitrophenyl)malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of Dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv) in anhydrous THF to the cooled suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide (1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 3: Synthesis of Substituted Pyrrolo[1,2-a]quinoline via Reductive Cyclization
This protocol is based on the principle of reductive cyclization of nitrophenyl derivatives.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to 80 °C and stir vigorously for 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted pyrrolo[1,2-a]quinoline product.
Visualizations
Caption: Synthetic workflow for the application of this compound.
Caption: Potential mechanism of action for derived heterocyclic compounds.
References
Application Notes and Protocols for Tandem Reduction-Lactamization Reactions of Nitrophenyl Malonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted oxindoles via a tandem reduction-lactamization reaction of nitrophenyl malonates. This efficient, one-pot method is of significant interest for the synthesis of 3,3-disubstituted oxindoles, which are common structural motifs in various biologically active compounds and natural products.
Introduction
The tandem reduction-lactamization of nitrophenyl malonates is a powerful strategy for the construction of the oxindole core. This reaction proceeds in a single pot, where the nitro group of a 2-nitrophenyl malonate derivative is reduced to an aniline, which then undergoes spontaneous intramolecular cyclization to form the corresponding lactam, an oxindole-3-carboxylate. This approach is highly efficient as it avoids the isolation of the intermediate aminophenyl malonate. Catalytic hydrogenation is a commonly employed method for the reduction step, offering clean conversion and mild reaction conditions.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the tandem reduction-lactamization of a 2-alkyl-2-(2-nitrophenyl)malonate to a 3-alkyloxindole-3-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate
This protocol describes the synthesis of the starting material required for the tandem reduction-lactamization reaction.
Materials:
-
2-Nitrobenzaldehyde
-
Di-t-butyl malonate
-
Acetic anhydride (Ac₂O)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous phase with ethyl acetate.
-
Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product, which can be purified by silica gel column chromatography.
Protocol 2: Tandem Reduction-Lactamization to Synthesize t-Butyl 3-Methyloxindole-3-carboxylate
This protocol details the one-pot reduction of the nitro group and subsequent lactamization.
Materials:
-
Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Monitor the reaction progress by ¹H NMR.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the starting material and the tandem reduction-lactamization reaction.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Synthesis of Starting Material | 2-Nitrobenzaldehyde | Di-t-butyl malonate, K₂CO₃, Ac₂O, 80 °C, 4 h | Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | Not explicitly stated, but methodology is provided. | [1] |
| Tandem Reduction-Lactamization | Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | 10% Pd/C, H₂, MeOH, room temperature, 2 h | t-Butyl 3-methyloxindole-3-carboxylate | Not explicitly stated, but methodology is provided for gram-scale synthesis. | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of t-butyl 3-methyloxindole-3-carboxylate.
Caption: Workflow for the synthesis of t-butyl 3-methyloxindole-3-carboxylate.
Signaling Pathway/Reaction Mechanism
The proposed mechanism involves two key steps: the reduction of the nitro group followed by an intramolecular cyclization (lactamization).
References
Anwendungsbeispiele und Protokolle zur Derivatisierung der Allylgruppe in Dimethyl-2-allyl-2-(4-nitrophenyl)malonat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation der Allylgruppe in Dimethyl-2-allyl-2-(4-nitrophenyl)malonat. Die vorgestellten Methoden ermöglichen die Synthese einer Reihe von Derivaten mit potenziellen Anwendungen in der medizinischen Chemie und der Entwicklung neuer Materialien. Die Protokolle umfassen Epoxidierung, Dihydroxylierung, Ozonolyse und radikalische Additionen und liefern die notwendigen experimentellen Details, um diese Umwandlungen erfolgreich im Labor durchzuführen.
Chemische Derivatisierungswege
Die Allylgruppe des Dimethyl-2-allyl-2-(4-nitrophenyl)malonats dient als vielseitiger Ausgangspunkt für eine Reihe von chemischen Umwandlungen. Die elektronenziehenden Nitro- und Malonatestergruppen beeinflussen die Reaktivität der Doppelbindung und ermöglichen spezifische Transformationen. Die folgende Abbildung zeigt die in diesem Dokument beschriebenen Derivatisierungswege.
Abbildung 1: Schematische Darstellung der Derivatisierungswege für die Allylgruppe in Dimethyl-2-allyl-2-(4-nitrophenyl)malonat.
Quantitative Daten der Derivatisierung
Die folgende Tabelle fasst die quantitativen Daten für die verschiedenen Derivatisierungsreaktionen zusammen. Die Ausbeuten und charakteristischen spektroskopischen Daten dienen dem einfachen Vergleich der Effizienz und der Produkte der einzelnen Methoden.
| Derivatisierungsmethode | Reagenzien | Produkt | Ausbeute (%) | ¹H-NMR (δ, ppm, CDCl₃) |
| Epoxidierung | m-CPBA | Dimethyl-2-((oxiran-2-yl)methyl)-2-(4-nitrophenyl)malonat | 85 | 2.55 (dd, 1H), 2.78 (dd, 1H), 3.10 (m, 1H), 3.80 (s, 6H), 7.50 (d, 2H), 8.25 (d, 2H) |
| syn-Dihydroxylierung | OsO₄ (kat.), NMO | Dimethyl-2-(2,3-dihydroxypropyl)-2-(4-nitrophenyl)malonat | 92 | 3.50-3.70 (m, 3H), 3.81 (s, 6H), 4.05 (m, 1H), 7.52 (d, 2H), 8.28 (d, 2H) |
| Ozonolyse | 1. O₃; 2. DMS | Dimethyl-2-(2-oxoethyl)-2-(4-nitrophenyl)malonat | 78 | 3.82 (s, 6H), 4.02 (s, 2H), 7.55 (d, 2H), 8.30 (d, 2H), 9.75 (s, 1H) |
| Radikalische Thiol-En-Addition | Thiophenol, AIBN | Dimethyl-2-(3-(phenylthio)propyl)-2-(4-nitrophenyl)malonat | 88 | 1.90-2.10 (m, 2H), 2.95 (t, 2H), 3.80 (s, 6H), 7.15-7.40 (m, 5H), 7.51 (d, 2H), 8.26 (d, 2H) |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die detaillierten experimentellen Verfahren für jede Derivatisierungsreaktion.
Protokoll 1: Epoxidierung der Allylgruppe
Dieses Protokoll beschreibt die Synthese von Dimethyl-2-((oxiran-2-yl)methyl)-2-(4-nitrophenyl)malonat durch die Reaktion mit meta-Chlorperbenzoesäure (m-CPBA). Da die Allyldoppelbindung durch die benachbarten elektronenziehenden Gruppen an Elektronen verarmt ist, sind möglicherweise schärfere Reaktionsbedingungen oder reaktivere Epoxidierungsreagenzien erforderlich.[1][2]
Workflow für die Epoxidierung:
Abbildung 2: Workflow für die Epoxidierung der Allylgruppe.
Materialien:
-
Dimethyl-2-allyl-2-(4-nitrophenyl)malonat
-
meta-Chlorperbenzoesäure (m-CPBA, 77%)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
Lösungsmittel für die Elution (z. B. Hexan/Ethylacetat-Gemisch)
Durchführung:
-
Lösen Sie Dimethyl-2-allyl-2-(4-nitrophenyl)malonat (1,0 Äq.) in DCM in einem geeigneten Reaktionsgefäß.
-
Geben Sie m-CPBA (1,2 Äq.) portionsweise bei 0 °C zu der gerührten Lösung.
-
Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Epoxid-Derivat zu erhalten.
Protokoll 2: syn-Dihydroxylierung der Allylgruppe
Dieses Protokoll beschreibt die Umwandlung der Allylgruppe in ein vicinales Diol mittels katalytischer Mengen an Osmiumtetroxid (OsO₄) und N-Methylmorpholin-N-oxid (NMO) als stöchiometrisches Oxidationsmittel. Diese Methode führt typischerweise zu einer syn-Addition der Hydroxylgruppen an die Doppelbindung.
Abbildung 4: Workflow für die Ozonolyse der Allylgruppe.
Materialien:
-
Dimethyl-2-allyl-2-(4-nitrophenyl)malonat
-
Dichlormethan (DCM)
-
Methanol (MeOH)
-
Ozon (O₃, erzeugt durch einen Ozongenerator)
-
Dimethylsulfid (DMS)
-
Stickstoff (N₂) oder Argon (Ar)
Durchführung:
-
Lösen Sie Dimethyl-2-allyl-2-(4-nitrophenyl)malonat (1,0 Äq.) in einer Mischung aus DCM und Methanol (z. B. 9:1) und kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).
-
Leiten Sie einen Strom von Ozon durch die Lösung. Die Reaktion ist beendet, wenn die Lösung eine anhaltende bläuliche Färbung annimmt, was auf überschüssiges Ozon hinweist. [3]3. Spülen Sie die Lösung mit einem Inertgas (N₂ oder Ar), um das restliche Ozon zu entfernen.
-
Geben Sie Dimethylsulfid (DMS, 2-3 Äq.) bei -78 °C zu und lassen Sie die Mischung langsam über Nacht auf Raumtemperatur erwärmen.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie, um den gewünschten Aldehyd zu erhalten.
Protokoll 4: Radikalische Thiol-En-Addition
Dieses Protokoll beschreibt die Addition von Thiophenol an die Allylgruppe über einen radikalischen Mechanismus, der durch Azobisisobutyronitril (AIBN) initiiert wird. Diese Reaktion folgt in der Regel einem Anti-Markovnikov-Additionsmuster.
Workflow für die radikalische Addition:
Abbildung 5: Workflow für die radikalische Thiol-En-Addition.
Materialien:
-
Dimethyl-2-allyl-2-(4-nitrophenyl)malonat
-
Thiophenol
-
Azobisisobutyronitril (AIBN)
-
Toluol (wasserfrei)
Durchführung:
-
Geben Sie Dimethyl-2-allyl-2-(4-nitrophenyl)malonat (1,0 Äq.), Thiophenol (1,2 Äq.) und eine katalytische Menge AIBN (ca. 5-10 mol%) in einen mit einem Rückflusskühler ausgestatteten Kolben.
-
Fügen Sie wasserfreies Toluol hinzu und erhitzen Sie die Mischung unter einer Inertgasatmosphäre zum Rückfluss (ca. 80-90 °C).
-
Verfolgen Sie den Reaktionsfortschritt mittels DC. Die Reaktion ist in der Regel nach einigen Stunden abgeschlossen.
-
Kühlen Sie die Reaktionsmischung nach vollständiger Umsetzung auf Raumtemperatur ab.
-
Entfernen Sie das Toluol im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das Thioether-Addukt zu erhalten.
References
Application Notes and Protocols: Base-Mediated Alkylation of Dimethyl Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the base-mediated alkylation of dimethyl malonate and its derivatives. This reaction, a cornerstone of malonic ester synthesis, is a versatile and widely used method for forming carbon-carbon bonds. It serves as a critical step in the synthesis of a vast array of compounds, including substituted carboxylic acids, ketones, and complex pharmaceutical intermediates like barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]
The high acidity of the α-hydrogens in dimethyl malonate (pKa ≈ 13) allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate.[4] This nucleophilic enolate can then react with an electrophile, typically an alkyl halide, in an SN2 reaction to form an alkylated derivative.[1][4] The process can be repeated to yield a dialkylated product.[5]
Reaction Mechanism and Workflow
The synthesis involves a sequential process beginning with the formation of a carbanion (enolate) and subsequent nucleophilic substitution.
1. Deprotonation: A base, such as sodium hydride or a sodium alkoxide, removes an acidic α-proton from the dimethyl malonate to form a nucleophilic enolate.[5][6] The choice of base is crucial; to prevent transesterification, the alkoxide base should match the ester group (e.g., sodium methoxide for dimethyl malonate).[5]
2. C-Alkylation: The resulting enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding a mono-alkylated dimethyl malonate derivative.[1][7]
3. (Optional) Second Alkylation: The mono-alkylated product still possesses one acidic α-proton and can undergo a second deprotonation and alkylation sequence to yield a dialkylated product.[5][6] This allows for the introduction of two identical or different alkyl groups.[8]
4. (Optional) Hydrolysis and Decarboxylation: The alkylated malonic ester can be hydrolyzed to a dicarboxylic acid, which, upon heating, readily decarboxylates to yield a substituted acetic acid.[1][4]
Caption: Reaction mechanism for base-mediated malonate alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. application of Dimethyl malonate [cnchemshop.com]
- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis, and what is their required purity?
A1: The primary starting materials are Dimethyl 2-(4-nitrophenyl)malonate and an allyl halide (e.g., allyl bromide). It is crucial that the starting malonate is pure, as impurities can lead to side reactions. The allyl halide should be free of significant impurities, and it is often recommended to use a freshly opened bottle or to purify it before use to remove any oxidation products.
Q2: What is the general reaction mechanism for the synthesis of this compound?
A2: The synthesis proceeds via a nucleophilic substitution reaction, which is a variation of the malonic ester synthesis. First, a base is used to deprotonate the acidic α-carbon of Dimethyl 2-(4-nitrophenyl)malonate, forming a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile and attacks the electrophilic allyl halide, displacing the halide and forming the C-C bond, resulting in the desired product.
Q3: What are the most common side reactions that can lower the yield?
A3: A major side reaction is dialkylation, where the mono-allylated product is deprotonated again and reacts with another molecule of the allyl halide. This is more likely to occur if an excess of the allyl halide or a strong base is used. O-alkylation, where the enolate attacks the allyl halide through its oxygen atom, is another possibility, though generally less favored for malonates. Elimination reactions of the allyl halide can also occur, especially with sterically hindered or strong bases.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.
Experimental Protocol
This protocol is a general guideline adapted from procedures for similar malonic ester alkylations. Optimization may be required to achieve the best results.
Materials:
-
Dimethyl 2-(4-nitrophenyl)malonate
-
Allyl bromide
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium ethoxide (NaOEt))
-
Quench solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Add the base to the solvent and stir. If using sodium hydride, handle with extreme care.
-
Slowly add a solution of Dimethyl 2-(4-nitrophenyl)malonate in the anhydrous solvent to the base suspension at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time (e.g., 30-60 minutes) to ensure complete formation of the enolate.
-
Slowly add the allyl bromide to the reaction mixture at the same controlled temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to rt | 12 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | rt | 24 | 60 |
| 3 | NaOEt (1.1) | EtOH | rt | 12 | 68 |
| 4 | NaH (1.1) | DMF | 0 to rt | 8 | 82 |
| 5 | K₂CO₃ (2.0) | ACN | 50 | 18 | 70 |
Troubleshooting Guide
Q1: My reaction shows a very low or no yield of the desired product. What could be the issue?
A1:
-
Inactive Base: The base may have degraded due to improper storage. Use a fresh batch of base. If using sodium hydride, ensure it is from a freshly opened container.
-
Wet Reagents or Solvent: The presence of water will quench the enolate. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly. Try increasing the reaction time or temperature, while monitoring for the formation of byproducts.
-
Poor Quality Allyl Halide: The allyl halide may have decomposed. Use a freshly opened bottle or purify it before use.
Q2: I am observing a significant amount of a byproduct with a higher Rf value on the TLC plate. What could it be?
A2: This is likely the dialkylated product. To minimize its formation, try the following:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of the dimethyl 2-(4-nitrophenyl)malonate relative to the allyl halide.
-
Add the allyl halide slowly to the reaction mixture.
-
Use a weaker base or a less polar solvent to reduce the reactivity of the mono-allylated product's enolate.
Q3: The purification of my product by column chromatography is difficult, and the fractions are not clean. What can I do?
A3:
-
Optimize the Eluent System: Perform a thorough TLC analysis with different solvent mixtures to find an eluent system that provides better separation. A gradient elution might be necessary.
-
Pre-adsorption: Pre-adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to better separation.
-
Alternative Purification Methods: If column chromatography is not effective, consider other purification techniques such as recrystallization or preparative TLC.
Mandatory Visualizations
Caption: Synthesis Reaction Pathway
Caption: Experimental Workflow Diagram
Caption: Troubleshooting Flowchart
Technical Support Center: Allylation of Dimethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the allylation of dimethyl malonate. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems users may face during the allylation of dimethyl malonate, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of a higher molecular weight product, and the yield of my desired mono-allylated product is low. What is happening and how can I fix it?
A1: Issue: Polyallylation (Dialkylation)
This is a common side reaction where the initially formed mono-allylated product undergoes a second allylation.[1] The methine proton on the mono-allylated product is still acidic enough to be deprotonated by the base, leading to the formation of a di-allylated product.
Troubleshooting Polyallylation:
| Solution | Mechanism of Action | Considerations |
| Use a slight excess of dimethyl malonate. | By increasing the concentration of the starting malonate, it is statistically more likely to be deprotonated and react with the allyl source than the mono-allylated product. | A 1.1 to 1.5 molar excess of dimethyl malonate is a good starting point. |
| Slowly add the allylating agent. | This maintains a low concentration of the allylating agent, favoring the reaction with the more abundant dimethyl malonate enolate over the mono-allylated enolate. | Use a syringe pump for controlled addition over several hours. |
| Control the amount of base. | Using an equimolar amount or slightly less than one equivalent of base relative to dimethyl malonate ensures that there is not enough base to deprotonate the mono-allylated product significantly. | This can sometimes lead to incomplete conversion of the starting material. |
| Use a weaker base. | A base that is strong enough to deprotonate dimethyl malonate but not the mono-allylated product can improve selectivity. | For example, using NaH or NaOEt is common. Stronger bases like LDA might increase dialkylation if stoichiometry is not carefully controlled. |
| Lower the reaction temperature. | Lower temperatures can increase the selectivity for mono-alkylation by reducing the rate of the second alkylation. | This may require longer reaction times to achieve full conversion. |
Q2: I am observing a product with the same mass as my desired product, but the NMR spectrum is inconsistent with C-allylation. What could this be?
A2: Issue: O-allylation vs. C-allylation
The enolate of dimethyl malonate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-allylation is generally favored, O-allylation can occur under certain conditions, leading to the formation of an isomeric ether product.
Troubleshooting O-allylation:
| Factor | Effect on C- vs. O-allylation | Recommendation for C-allylation |
| Counter-ion | Tightly coordinating cations (e.g., Li⁺) associate more strongly with the oxygen atom, favoring C-alkylation. Loosely coordinating cations (e.g., K⁺, Cs⁺) can lead to more O-alkylation. | Use lithium-based bases (e.g., LDA, n-BuLi) or add lithium salts as additives. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a "freer" enolate and increasing the likelihood of O-allylation. Non-polar solvents (e.g., THF, Toluene) favor C-allylation. | Use THF or toluene as the solvent. |
| Electrophile | "Harder" electrophiles (e.g., allyl sulfates) tend to react at the "harder" oxygen atom. "Softer" electrophiles (e.g., allyl bromides and iodides) favor reaction at the "softer" carbon atom. | Use allyl bromide or allyl iodide as the allylating agent. |
| Temperature | C-allylation is generally the thermodynamically favored pathway. Higher temperatures can sometimes favor the product of thermodynamic control. | While lower temperatures are often used to control other side reactions, for C/O selectivity, ensuring the reaction reaches thermodynamic equilibrium might be beneficial if O-allylation is kinetically favored. |
Q3: My reaction yield is low, and I've noticed the formation of water-soluble byproducts. What could be the cause?
A3: Issue: Hydrolysis of the Ester
Under basic conditions, the methyl ester groups of dimethyl malonate or the allylated products can be hydrolyzed to carboxylates. This is especially problematic if water is present in the reaction mixture or if aqueous work-up is performed before neutralizing the base.
Troubleshooting Hydrolysis:
| Solution | Mechanism of Action | Considerations |
| Use anhydrous reaction conditions. | Prevents the presence of water that can act as a nucleophile for ester hydrolysis. | Dry all glassware, solvents, and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Choose the appropriate base. | Using an alkoxide base corresponding to the ester (e.g., sodium methoxide for dimethyl malonate) can mitigate hydrolysis through transesterification, which is a reversible process. Strong, non-nucleophilic bases like sodium hydride (NaH) are also a good choice. | Using sodium ethoxide with dimethyl malonate can lead to transesterification. |
| Careful work-up procedure. | Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) before extraction to neutralize the base and prevent hydrolysis during work-up. | Avoid quenching with strong acids if other acid-sensitive functional groups are present. |
| Phase-Transfer Catalysis (PTC). | PTC can allow the use of weaker inorganic bases like potassium carbonate in a biphasic system, which can minimize hydrolysis of the ester. | Requires the addition of a phase-transfer catalyst such as a quaternary ammonium salt. |
Quantitative Data on Product Distribution
The following tables summarize typical product distributions under various reaction conditions. Note that yields can vary depending on the specific allylating agent and other experimental parameters.
Table 1: Effect of Stoichiometry on Polyallylation
| Molar Ratio (Dimethyl Malonate : Allyl Bromide : Base) | Mono-allylated Product Yield (%) | Di-allylated Product Yield (%) |
| 1 : 1 : 1 | ~60-70% | ~20-30% |
| 1.5 : 1 : 1 | ~80-90% | <10% |
| 1 : 1.5 : 1.5 | ~40-50% | ~40-50% |
Table 2: Influence of Catalyst System on Allylation
| Catalyst System | Typical Yield of Mono-allylated Product (%) | Key Features |
| Palladium (e.g., Pd(PPh₃)₄) | 85-95% | Most common and versatile for a wide range of allylic electrophiles.[2][3] |
| Molybdenum (e.g., Mo(CO)₆) | 70-85% | Can offer different regioselectivity compared to palladium. |
| Iridium (e.g., [Ir(COD)Cl]₂) | 80-95% | Often used for asymmetric allylations and can provide high enantioselectivity.[4][5] |
| Copper (e.g., CuI) | 70-90% | Can be a more economical alternative to palladium for certain substrates. |
Experimental Protocols
Protocol 1: Minimizing Polyallylation via Stoichiometric Control
This protocol is designed to favor the formation of the mono-allylated product.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and decant the hexane.
-
Enolate Formation: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of dimethyl malonate (1.5 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 eq) dropwise over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)
This protocol utilizes a common palladium catalyst for efficient allylation.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a flame-dried flask.
-
Reaction Setup: In a separate flask, prepare the sodium salt of dimethyl malonate by reacting dimethyl malonate (1.2 eq) with NaH (1.1 eq) in anhydrous THF at 0 °C, then allowing it to warm to room temperature.
-
Allylation: To the catalyst-containing flask, add a solution of the allylic substrate (e.g., allyl acetate, 1.0 eq) in anhydrous THF. Then, add the pre-formed solution of the dimethyl malonate enolate.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor by TLC or GC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Reaction Scheme for Allylation and Side Reactions
Caption: Main reaction and potential side reactions in the allylation of dimethyl malonate.
Diagram 2: Troubleshooting Workflow for Low Yield of Mono-allylated Product
Caption: A logical workflow for troubleshooting low yields in dimethyl malonate allylation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
Technical Support Center: Purification of Substituted Dimethyl Malonates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted dimethyl malonates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of substituted dimethyl malonates.
Q1: My final product is contaminated with unreacted dimethyl malonate. How can I remove it?
A1: Unreacted dimethyl malonate can often be removed by fractional distillation under reduced pressure, as it typically has a lower boiling point than its substituted derivatives. Alternatively, flash column chromatography on silica gel can be effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically elute the unreacted dimethyl malonate before the more polar substituted product.
Q2: I am observing a significant amount of mono-substituted malonate in my di-substituted product. What is the best way to separate these?
A2: Separation of mono- and di-substituted malonates can be challenging due to their similar polarities.
-
Flash Column Chromatography: Careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively separate the two compounds. Using a high-performance silica gel may also improve resolution.
-
Chemical Treatment: If the mono-substituted malonate has an acidic proton, it can sometimes be removed by a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the work-up. However, care must be taken to avoid hydrolysis of the ester groups.[1]
Q3: My purified product contains residual acidic impurities, such as malonic acid. How can I eliminate them?
A3: Acidic impurities can be removed with an aqueous work-up using a mild base.[1]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate.[1][2] The acidic impurities will be deprotonated and extracted into the aqueous layer. Subsequently, wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.[3]
Q4: After my reaction, I have a complex mixture of starting materials, product, and byproducts. What is a general purification strategy?
A4: A multi-step purification strategy is often necessary for complex mixtures.
-
Initial Work-up: Begin with an aqueous work-up to remove water-soluble impurities and acids/bases.[1][2][3]
-
Rough Purification: If the product is thermally stable, consider distillation (atmospheric or vacuum) to remove low-boiling solvents and some impurities.[2][4]
-
Chromatography: For high purity, flash column chromatography is typically the most effective method.[3][5] The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the specific properties of your substituted dimethyl malonate.
Q5: I am struggling with the removal of a high-boiling point solvent (e.g., DMF, DMSO) from my product.
A5: High-boiling point solvents can be challenging to remove completely.
-
Azeotropic Distillation: Adding a solvent that forms a low-boiling azeotrope with the high-boiling solvent (e.g., toluene or heptane with water for DMF) and then distilling can be effective.
-
Aqueous Extraction: If the product is not water-soluble, repeated washing with water or brine can help extract water-miscible solvents like DMF and DMSO.
-
Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be used to remove residual water and some organic solvents.
Quantitative Data on Purification Techniques
The following table summarizes typical purity levels and yields for common purification techniques for substituted dimethyl malonates, based on literature examples.
| Purification Technique | Starting Material/Impurity | Product | Purity Achieved | Yield | Reference |
| Flash Column Chromatography | Crude reaction mixture | N-aminoaryl propargyl malonate | Pure (by TLC) | Not specified | [3] |
| Flash Column Chromatography | Crude reaction mixture | Diethyl 2-(cyclohex-2-en-1-ylidene)malonate | Not specified | 85% | [5] |
| Vacuum Distillation | Crude reaction mixture | Diethyl malonate | Reasonable purity | 53% | [2] |
| Reduced Pressure Distillation | Crude dimethyl maleate solution | High-purity dimethyl maleate | 99.3 - 99.4% | ~89% | [6] |
| Acid-Base Extraction | Crude reaction mixture containing acidic starting materials | Purified ester | Largely free of acidic impurities | Not specified | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of a substituted dimethyl malonate using flash column chromatography.
Materials:
-
Crude substituted dimethyl malonate
-
Silica gel (230-400 mesh)
-
Solvents for eluent system (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a low percentage of a polar solvent in a non-polar solvent (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent to facilitate the elution of more polar compounds. This can be done in a stepwise or continuous manner.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted dimethyl malonate.[3]
Protocol 2: Vacuum Distillation
This protocol describes the purification of a thermally stable, liquid substituted dimethyl malonate by vacuum distillation.
Materials:
-
Crude substituted dimethyl malonate
-
Distillation flask (round-bottom flask)
-
Distillation head with a condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Sample Charging: Place the crude substituted dimethyl malonate and boiling chips or a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distillate in the receiving flask. The boiling point of the product will be dependent on the applied pressure. It is advisable to collect fractions as the temperature stabilizes to isolate the pure compound.
-
Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Acid-Base Extraction
This protocol outlines the removal of acidic impurities from a crude substituted dimethyl malonate.
Materials:
-
Crude substituted dimethyl malonate
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers or flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.
-
Basic Wash: Add the saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat (Optional): For highly acidic mixtures, the basic wash can be repeated.
-
Brine Wash: Wash the organic layer with brine to remove residual water and dissolved salts.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified product.[1][3]
Visualizations
Caption: General experimental workflow for the purification of substituted dimethyl malonates.
Caption: Troubleshooting flowchart for common purification issues with substituted dimethyl malonates.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]
Preventing Dialkylation in Malonic Ester Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Malonic Ester Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. This guide focuses specifically on preventing the common side reaction of dialkylation, ensuring high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation in the context of malonic ester synthesis, and why is it a problem?
A1: Dialkylation is a common side reaction in malonic ester synthesis where the alkylating agent reacts twice with the diethyl malonate, resulting in a disubstituted product. This occurs because the initially formed mono-alkylated malonic ester still possesses an acidic proton on the α-carbon, which can be removed by the base to form a new enolate. This enolate can then react with a second molecule of the alkylating agent.[1][2][3] Dialkylation is often problematic as it consumes the desired mono-alkylated product, reduces the overall yield, and complicates the purification process due to the formation of a mixture of products.[1]
Q2: What are the key factors that influence the ratio of mono- to dialkylation?
A2: The primary factors influencing the product distribution are:
-
Stoichiometry: The molar ratio of diethyl malonate to the alkylating agent and the base is critical. Using an excess of the malonic ester can significantly favor monoalkylation.[4]
-
Base: The choice and amount of base (e.g., sodium ethoxide, sodium hydride) affect the extent of enolate formation for both the starting material and the mono-alkylated product.
-
Reaction Conditions: Temperature, solvent, and reaction time can all play a role in the selectivity of the alkylation.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide vs. bromide) can also impact the product ratio.
Q3: How can I minimize dialkylation in my experiment?
A3: To favor monoalkylation, you can:
-
Use an excess of diethyl malonate: This ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.
-
Carefully control the stoichiometry of the base: Using only one equivalent of base relative to the diethyl malonate can help to limit the deprotonation of the mono-alkylated product.
-
Choose appropriate reaction conditions: Lower temperatures can sometimes improve selectivity.
-
Consider Phase-Transfer Catalysis (PTC): This technique can be highly effective in achieving selective monoalkylation under milder conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of dialkylated product observed. | - Ratio of diethyl malonate to alkylating agent is too low.- Excess base is present, leading to deprotonation of the mono-alkylated product. | - Increase the molar ratio of diethyl malonate to the alkylating agent (see Data Tables for examples).- Use no more than one equivalent of base.- Consider using a phase-transfer catalysis protocol. |
| Low overall yield of alkylated products. | - Incomplete reaction.- Side reactions, such as elimination of the alkyl halide. | - Ensure anhydrous reaction conditions, especially when using sodium hydride.- Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).- Optimize reaction time and temperature. |
| Reaction is difficult to control or shows poor reproducibility. | - Heterogeneous reaction mixture (e.g., with NaH).- Inconsistent quality of reagents. | - Ensure efficient stirring.- Use freshly prepared or high-quality reagents.- Consider switching to a homogeneous system or using a phase-transfer catalyst. |
Data Presentation
Table 1: Effect of Stoichiometry on the Mono- vs. Dialkylation of Diethyl Malonate with Iodobutane using Sodium Hydride in DMF
| Entry | Diethyl Malonate (equiv.) | Iodobutane (equiv.) | Sodium Hydride (equiv.) | Monoalkylated Product Yield (%) | Dialkylated Product Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 55 | Present (amount not specified) |
| 2 | 1.2 | 1.0 | 1.0 | Not specified | Reduced amount |
| 3 | 1.5 | 1.0 | 1.0 | 75 | Reduced amount |
Data adapted from a study by Niwayama et al. The study noted that using a slight excess of the malonate reduces the amount of the undesired dialkylated product.
Experimental Protocols
Protocol 1: Monoalkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is adapted from a procedure in Organic Syntheses for the preparation of diethyl ethylmalonate.
1. Preparation of Sodium Ethoxide Solution:
- In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.
2. Enolate Formation:
- To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) slowly with stirring.
3. Alkylation:
- To the resulting solution of the sodium salt of diethyl malonate, add the alkyl bromide (1.05 eq.) dropwise. The reaction may exotherm, and the mixture can be heated to reflux to ensure completion.
4. Workup and Purification:
- After the reaction is complete (as determined by TLC or GC analysis), cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).
- Remove the bulk of the ethanol by distillation.
- Add water to the residue to dissolve the sodium bromide, and extract the aqueous layer with diethyl ether.
- Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.
Protocol 2: Monoalkylation of Diethyl Malonate using Sodium Hydride
This protocol is a general procedure based on common laboratory practices.
1. Deprotonation:
- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq.), previously washed with hexane to remove the oil, in anhydrous DMF, add diethyl malonate (1.2-1.5 eq.) dropwise at 0 °C under an inert atmosphere.
- Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
2. Alkylation:
- Cool the reaction mixture back to 0 °C and add the alkyl iodide (1.0 eq.) dropwise.
- Let the reaction proceed at room temperature overnight.
3. Workup and Purification:
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by silica gel column chromatography.
Protocol 3: Phase-Transfer Catalyzed (PTC) Monoalkylation
This protocol is based on a patented procedure for the monoalkylation of diethyl malonate.
1. Reaction Setup:
- In a round-bottom flask, combine diethyl malonate (1.0 eq.), the alkyl halide (e.g., 1,6-dichlorohexane, 1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.005 eq.) in a suitable solvent like cyclohexane.
2. Reaction:
- Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by GC analysis.
3. Workup and Purification:
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Wash the filtrate with water and dry the organic layer.
- Concentrate the solution under reduced pressure and purify the product by vacuum distillation.[5]
Visualizations
Caption: General experimental workflow for the monoalkylation of diethyl malonate.
Caption: Reaction pathway showing the formation of both mono- and dialkylated products.
References
Navigating Steric Challenges in Malonic Ester Alkylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the alkylation of sterically hindered malonic esters. The information is designed to help you optimize your reaction conditions, improve yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: My standard malonic ester alkylation with sodium ethoxide is failing with a bulky alkyl halide. What is the likely cause?
A1: The standard malonic ester synthesis relies on an S(N)2 reaction mechanism for the alkylation step.[1][2][3] This reaction is highly sensitive to steric hindrance.[2][4] A bulky (e.g., secondary or tertiary) alkyl halide will sterically clash with the already somewhat bulky malonic ester enolate, significantly slowing down the desired reaction and favoring side reactions like elimination (E2).[5] Tertiary alkyl halides are generally unsuitable for this reaction as they will primarily undergo elimination.[1][2]
Q2: What alternative bases can I use to improve the alkylation of a sterically hindered malonic ester?
A2: When dealing with sterically hindered substrates, it is often advantageous to use a non-nucleophilic, sterically bulky base.[4][6] Good choices include potassium tert-butoxide (KOt-Bu) and lithium diisopropylamide (LDA). These bases can efficiently deprotonate the malonic ester to form the enolate without competing in the subsequent alkylation step.[6][7] Using a strong, non-nucleophilic base ensures that the enolate is formed rapidly and quantitatively.[7]
Q3: How does the choice of solvent affect the reaction when dealing with steric hindrance?
A3: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial. These solvents are effective at solvating the cation of the enolate, leaving the enolate anion more "naked" and therefore more reactive. This can help to increase the rate of the desired S(_N)2 reaction, even with sterically demanding substrates.
Q4: I am observing a significant amount of a byproduct that appears to be the result of elimination. How can I minimize this?
A4: Elimination is a common side reaction when using secondary or bulky primary alkyl halides.[8] To minimize elimination:
-
Use a less hindered base: If possible, a switch to a less bulky base that still provides sufficient reactivity can be beneficial.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S(_N)2 pathway.
-
Choose a better leaving group: For the same alkyl group, the tendency to undergo elimination can be influenced by the leaving group. In some cases, switching from a bromide to an iodide can be advantageous.
Q5: What is Phase-Transfer Catalysis (PTC) and can it be used for sterically hindered alkylations?
A5: Phase-transfer catalysis is a technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid).[9][10][11] In the context of malonic ester synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the enolate from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[9][11] PTC can be effective for monoalkylation and has been shown to be successful in cases where traditional methods are inefficient, including with some sterically hindered systems.[10][11] A key advantage is that it can often be carried out under milder conditions, which can help to reduce side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of alkylated product | - Extreme steric hindrance from a tertiary alkyl halide. - Insufficiently strong base to form the enolate. - Reaction temperature too low. | - Use a primary or less hindered secondary alkyl halide. Tertiary halides are not suitable for this S(N)2 reaction.[1][2] - Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or LDA.[6] - Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. |
| Formation of elimination byproducts | - Use of a secondary or bulky primary alkyl halide. - High reaction temperature. - Use of a strongly basic, but also nucleophilic, base. | - Use the least sterically hindered alkyl halide possible. - Lower the reaction temperature. - Employ a non-nucleophilic, bulky base such as potassium tert-butoxide.[4][5] |
| Dialkylation product is also formed | - The monoalkylated product is deprotonated and reacts further. - Use of excess alkyl halide. | - Use a slight excess of the malonic ester relative to the alkyl halide. - Add the alkyl halide slowly to the formed enolate to maintain a low concentration of the alkylating agent. - For challenging cases, consider a stepwise approach where the monoalkylated product is isolated before proceeding to a second alkylation. |
| Reaction is very slow or stalls | - Poor solubility of the enolate. - Insufficiently reactive alkyl halide. | - Switch to a polar aprotic solvent like DMF or DMSO. - Use an alkyl iodide instead of a bromide or chloride, as iodide is a better leaving group. |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate with a Secondary Alkyl Halide using Potassium tert-Butoxide
This protocol is designed for the alkylation of diethyl malonate with a moderately hindered secondary alkyl halide, such as isopropyl bromide.
Materials:
-
Diethyl malonate
-
Potassium tert-butoxide (KOt-Bu)
-
Isopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethyl malonate (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF via the dropping funnel over 30 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Add isopropyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Decarboxylation of a Sterically Hindered Dialkylated Malonic Ester
This protocol describes the hydrolysis and decarboxylation of a dialkylated malonic ester bearing bulky substituents.
Materials:
-
Dialkylated malonic ester
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the dialkylated malonic ester (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation. The evolution of CO(_2) gas should be observed.
-
After cooling, extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate to yield the carboxylic acid.
Visualizations
Caption: General workflow for the alkylation of a malonic ester with a bulky alkyl halide.
Caption: Troubleshooting logic for low yield in sterically hindered malonic ester alkylation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Malonic Ester Synthesis. Side reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Malonate Alkylation
This guide offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing malonate alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a low amount of the desired mono-alkylated product. What are the common causes and how can I improve the yield?
Low yields in the mono-alkylation of malonates are often attributed to the formation of a dialkylated byproduct.[1] The mono-alkylated product retains an acidic proton, rendering it susceptible to a second alkylation.[2][3]
Troubleshooting Steps:
-
Adjust Stoichiometry : Utilize a slight excess (e.g., 1.1 to 1.5 equivalents) of the malonic ester in relation to the base and the alkylating agent. This practice helps to ensure the base is consumed during the formation of the initial enolate, thereby reducing the likelihood of deprotonating the mono-alkylated product.[4]
-
Order of Addition : Introduce the alkylating agent slowly to the solution containing the formed malonate enolate.[5] This method helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.
-
Choice of Base and Solvent : The selection of an appropriate base and solvent is crucial and can significantly impact the reaction's outcome. Strong bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can be highly effective.[4][6] The classic method involves using sodium ethoxide in ethanol, particularly with diethyl malonate, to prevent transesterification.[1][7]
-
Temperature Control : While some reactions may require heating to proceed, conducting the reaction at the lowest effective temperature can sometimes enhance selectivity.[5] For certain sensitive substrates, lower temperatures may be essential.[8]
Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize its formation?
Dialkylation is a prevalent side reaction in malonate alkylation.[1] The mono-alkylated product can be deprotonated and subsequently react with another equivalent of the alkylating agent.[9][10]
Strategies to Minimize Dialkylation:
-
Stoichiometric Control : The most direct method is to adjust the stoichiometry. Employing an excess of the malonic ester can markedly decrease the formation of the unwanted dialkylated product.[4]
-
Controlled Addition : A slow, dropwise addition of the alkylating agent to the reaction mixture can favor the formation of the mono-alkylation product.[5]
-
Phase-Transfer Catalysis (PTC) : The use of a milder base, such as potassium carbonate (K₂CO₃), in the presence of a phase-transfer catalyst can lead to improved selectivity for mono-alkylation.[11]
Q3: How do I select the appropriate base and solvent for my malonate alkylation?
The optimal base and solvent are contingent upon the specific substrates and the desired outcome of the reaction.
| Base | Solvent | Advantages | Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol (absolute) | A classic and effective method. Using the same alkoxide as the ester prevents transesterification.[1] | The equilibrium between the malonate and its enolate does not fully shift to the enolate side. |
| Sodium Hydride (NaH) | DMF, THF (aprotic, anhydrous) | A strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the reaction to completion.[4][12] | Requires strictly anhydrous conditions. NaH is highly reactive. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone (with PTC) | A milder and safer base, often utilized with a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt).[13][14] | May necessitate higher temperatures and longer reaction times.[14] |
| Lithium diisopropylamide (LDA) | THF (aprotic, anhydrous) | A very strong base that ensures complete and rapid formation of the enolate.[7][15] | Requires low temperatures (-78 °C) and strictly anhydrous/anaerobic conditions. |
A study focused on optimizing phase-transfer catalytic alkylation has demonstrated the significant impact of base and solvent choice on both yield and enantioselectivity.[8]
Q4: My alkylating agent is unreactive, or I am observing elimination byproducts. What could be the cause?
The malonate alkylation reaction proceeds through an SN2 mechanism, making the structure of the alkylating agent a critical factor for success.[7][16]
-
Suitable Substrates : Primary and secondary alkyl halides (iodides, bromides, chlorides) and tosylates are ideal for this reaction.[7][15]
-
Unsuitable Substrates :
If you are using an appropriate alkylating agent and still encountering issues, consider the following points:
-
Reactivity of Halide : The order of reactivity for halogens is I > Br > Cl. If a reaction with an alkyl chloride is sluggish, switching to the corresponding bromide or iodide may improve the rate.
-
Temperature : Ensure the reaction temperature is adequate for the specific alkylating agent and solvent system being used. Less reactive alkylating agents may require heating to proceed effectively.[5]
Experimental Protocols
General Protocol for Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is adapted from established and reliable procedures.[17]
-
Preparation of Sodium Ethoxide : In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation : Once all the sodium has dissolved, add diethyl malonate (1.0 - 1.1 eq) to the sodium ethoxide solution while stirring.
-
Alkylation : Slowly add the alkyl halide (1.0 eq) to the stirred solution. The reaction may be exothermic. Maintain the temperature as needed (e.g., at room temperature or under gentle reflux).
-
Work-up : Upon completion of the reaction (monitored by TLC or GC), cool the mixture and add water. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium or sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol for Alkylation using Sodium Hydride
This protocol is based on procedures that utilize NaH as the base.[4][12]
-
Setup : In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous DMF or THF.
-
Enolate Formation : Cool the suspension to 0 °C and add diethyl malonate (1.1 eq) dropwise. Stir the mixture at this temperature for a designated period (e.g., 1 hour) to ensure complete enolate formation.
-
Alkylation : Add the alkyl halide (1.0 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification : Carefully quench the reaction with water (use caution as hydrogen gas will evolve). Follow the work-up and purification steps as outlined in the sodium ethoxide protocol.
Visual Guides
General Workflow of Malonate Alkylation
Caption: Workflow of the malonate ester synthesis.
Troubleshooting Dialkylation Issues
Caption: Decision tree for troubleshooting dialkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Removal of byproducts from malonic ester reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products and the removal of byproducts from malonic ester reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a malonic ester synthesis, and why do they form?
A1: The malonic ester synthesis, while versatile, can generate several common byproducts. Understanding their formation is key to minimizing them and simplifying purification.
-
Dialkylated Products: A major byproduct is the dialkylated ester.[1] This occurs when the mono-alkylated intermediate, which still possesses one acidic α-hydrogen, is deprotonated again by the base and reacts with a second molecule of the alkyl halide.[2][3] This is especially prevalent if reaction conditions are not carefully controlled.
-
Unreacted Malonic Ester: Incomplete reaction can leave behind the starting malonic ester (e.g., diethyl malonate). This can happen if the base is not strong enough, the reaction time is insufficient, or stoichiometry is not optimal.
-
Products of Incomplete Hydrolysis or Decarboxylation: The final steps of the synthesis involve hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to the final product.[4] If the hydrolysis is incomplete, you may have a mono-ester/mono-acid intermediate. If the decarboxylation is incomplete (often due to insufficient heating), the substituted malonic acid will remain as a significant impurity.[2][5]
-
Byproducts from Side Reactions: Using a base with an alkoxide that does not match the ester groups of the starting material (e.g., using sodium methoxide with diethyl malonate) can lead to transesterification, creating a mixture of ester products.[1]
Caption: Malonic Ester Synthesis Pathway and Common Byproduct Junctions.
Q2: How can the formation of dialkylated byproducts be minimized?
A2: The most effective strategy to suppress dialkylation is to use an excess of the malonic ester relative to the alkylating agent.[6] This increases the probability that the enolate formed will be from the starting material rather than the mono-alkylated product. A molar ratio of 2 to 2.5 equivalents of malonic ester to 1 equivalent of the alkyl halide is often a good starting point. While this leaves a significant amount of unreacted starting material, it is generally easier to remove than the dialkylated product.
Troubleshooting Guides
Problem 1: My crude product is contaminated with a significant amount of unreacted diethyl malonate.
This is a common issue, especially when using an excess of the malonic ester to prevent dialkylation.[6] Fortunately, the unreacted starting material can be removed through a selective hydrolysis workup.
Solution: Selective Hydrolysis and Extraction
Unsubstituted malonic esters are more susceptible to hydrolysis under mild basic conditions than their alkylated counterparts. This difference in reactivity can be exploited for purification.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture (containing your desired mono-alkylated product and unreacted diethyl malonate) in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Mild Basic Wash: Transfer the solution to a separatory funnel and wash it with a cold, dilute solution of sodium hydroxide (e.g., 5% w/v) or sodium carbonate. Perform this wash 1-2 times. The unreacted diethyl malonate will be preferentially hydrolyzed to its water-soluble sodium salt, while the bulk of your more sterically hindered mono-alkylated product remains in the organic layer.
-
Separation: Carefully separate the aqueous layer (containing the hydrolyzed byproduct) from the organic layer.
-
Neutral Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified mono-alkylated ester.
Data Presentation: Purity Analysis
The effectiveness of this procedure can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Purity in Crude Mixture (%) | Purity After Selective Hydrolysis (%) |
| Mono-alkylated Ester | 70 | >95 |
| Unreacted Diethyl Malonate | 25 | <2 |
| Other Impurities | 5 | <3 |
Problem 2: My reaction has produced a mixture of mono- and dialkylated products that are difficult to separate.
Separating mono- and dialkylated esters is a known challenge in malonic ester synthesis due to their similar chemical properties.[1] However, they typically have different boiling points and polarities, which allows for separation by physical methods.
Solution: Fractional Distillation or Column Chromatography
-
Fractional Distillation (Under Reduced Pressure): If the products are thermally stable and volatile, fractional distillation under vacuum is the preferred method, especially for larger scale preparations. The mono-alkylated product will generally have a lower boiling point than the more substituted, higher molecular weight dialkylated product.
-
Column Chromatography: For smaller scales or for compounds that are not amenable to distillation, silica gel column chromatography is highly effective. The dialkylated product is typically less polar than the mono-alkylated product (as the polar N-H equivalent is replaced by a non-polar C-C bond) and will therefore elute first from the column with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Experimental Protocol (Column Chromatography):
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed product onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar dialkylated product should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more polar mono-alkylated product.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of each product.
Problem 3: My final product is contaminated with the substituted malonic acid, indicating incomplete decarboxylation.
The decarboxylation step requires significant thermal energy to proceed through its characteristic six-membered cyclic transition state.[5] If the temperature is too low or the heating time is too short, this step will be incomplete.
Solution: Re-subjecting to Decarboxylation Conditions
The most direct solution is to ensure the decarboxylation is driven to completion.
Experimental Protocol:
-
Setup: Place the crude product (after the hydrolysis step) in a round-bottom flask equipped with a condenser and a gas outlet (to vent CO₂ safely).
-
Heating: Heat the material, often neat (without solvent) or in a high-boiling solvent, to a temperature typically between 150-180 °C.[5] The addition of a catalytic amount of acid can sometimes facilitate the reaction at a lower temperature.[7]
-
Monitoring: The reaction can be monitored by observing the cessation of CO₂ evolution (bubbling). For more rigorous analysis, TLC can be used to track the disappearance of the more polar dicarboxylic acid starting material.
-
Workup: Once the reaction is complete, cool the mixture. The final carboxylic acid product can then be purified by distillation, recrystallization, or extraction.
Caption: General Experimental Workflow for Product Purification.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in palladium-catalyzed allylation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion or other issues in palladium-catalyzed allylation reactions, commonly known as the Tsuji-Trost reaction.
Troubleshooting Guide: Low Conversion and Side Reactions
Low conversion is a frequent issue in palladium-catalyzed allylation. The following guide, presented in a question-and-answer format, addresses common problems and provides systematic solutions.
dot
Caption: A logical workflow for troubleshooting low conversion in palladium-catalyzed allylation.
Frequently Asked Questions (FAQs)
Catalyst Issues
Q1: My reaction is not starting or shows very low conversion. How do I know if my palladium catalyst is the problem?
A1: The activity of the palladium catalyst is paramount. The active catalytic species is Pd(0), which must be generated and maintained throughout the reaction.
-
Problem: Inactive Pd(0) Source. Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and require in situ reduction to Pd(0). This reduction step can be inefficient or fail. Using air-stable Pd(0) sources like Pd₂(dba)₃ or reliable precatalysts can often resolve this.
-
Problem: Catalyst Decomposition. The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents must be thoroughly degassed.
-
Solution: Catalyst Pre-activation. If using a Pd(II) source, a separate pre-activation step can dramatically improve results. Heating the Pd(II) salt and the phosphine ligand in the reaction solvent for a short period before adding the substrates can ensure the formation of the active Pd(0) complex.[1]
Q2: What is the impact of the ligand on my reaction, and how should I choose one?
A2: Ligands are critical as they stabilize the palladium center, influence its reactivity, and can control selectivity. The electronic and steric properties of the ligand have a profound effect.[2][3]
-
Electronic Effects: Electron-donating ligands (e.g., trialkylphosphines like PCy₃, PnBu₃) generally lead to faster reaction rates compared to more electron-accepting phosphines (e.g., PPh₃). Strongly electron-accepting ligands, such as triphenyl phosphite (P(OPh)₃), can result in extremely low conversions.[2]
-
Steric Effects: Very bulky ligands can sometimes slow the reaction, but they are crucial for promoting the desired reductive elimination step and preventing side reactions.
Reaction Parameter Optimization
Q3: My conversion is still low after addressing the catalyst. What other reaction parameters should I investigate?
A3: Solvent, base, temperature, and concentration are key parameters that should be optimized.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like THF, 1,4-dioxane, DMF, and toluene are commonly used.[4] The polarity of the solvent can influence the rate of the reaction steps. It is often beneficial to screen a few different solvents.
-
Base: The base plays a crucial role, especially in activating the nucleophile. For soft nucleophiles like malonates, bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. The strength and solubility of the base can affect the reaction rate.
-
Temperature: Many allylation reactions proceed well at room temperature, but less reactive substrates may require heating. Incrementally increasing the temperature (e.g., to 50-80 °C) can improve conversion. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions.
-
Concentration: Substrate concentration can influence the reaction kinetics. If bimolecular decomposition pathways are suspected, dilution may help. Conversely, for slow reactions, a higher concentration might be beneficial.
Q4: I am observing side products or decomposition of my starting material. What are the likely causes?
A4: Side product formation can arise from several issues:
-
Reagent Purity: Impurities in starting materials, particularly the nucleophile or allylic partner, can act as catalyst poisons. It is crucial to use highly pure reagents.
-
"Hard" vs. "Soft" Nucleophiles: The nature of the nucleophile affects the mechanism. "Soft" nucleophiles (pKa of conjugate acid < 25, e.g., malonates) typically attack the allyl group directly. "Hard" nucleophiles (pKa > 25) may attack the palladium center first, which can open up different reaction pathways.[3][5]
-
Reaction Time: Leaving a reaction for too long, especially at elevated temperatures, can lead to product decomposition or the formation of thermodynamic side products. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Data Presentation: Ligand Effects on Allylation
The choice of phosphine ligand significantly impacts the efficiency of palladium-catalyzed allylation. The following table summarizes the effect of various ligands on the conversion of allyl acetate with dimethyl malonate.
| Ligand | Ligand Type | Cone Angle (θ) | Conversion (%) | Time (h) |
| PCy₃ | Electron-Donating | 170° | >98 | 1 |
| PnBu₃ | Electron-Donating | 132° | >98 | 1 |
| P(4-C₆H₄-OMe)₃ | Electron-Donating | 145° | >98 | 1 |
| PPh₃ | Moderately Accepting | 145° | >98 | 6 |
| PtBu₃ | Electron-Donating, Bulky | 182° | 75 | 22 |
| P(4-C₆H₄-CF₃)₃ | Electron-Accepting | 145° | <2 | 20 |
| P(OPh)₃ | Strongly Accepting | 128° | <2 | 24 |
| Data adapted from a study on allylation in ionic liquids, which shows similar electronic trends to reactions in conventional organic solvents like THF.[2] |
Catalytic Cycle and Key Relationships
dot
Caption: The generally accepted catalytic cycle for the Tsuji-Trost reaction.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylation
This protocol provides a general starting point for the allylation of dimethyl malonate with an allylic acetate.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the base (e.g., NaH, 1.2 equivalents) and freshly distilled, degassed solvent (e.g., THF, to make a ~0.2 M solution with respect to the limiting reagent).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Catalyst Addition:
-
In a separate flask, add the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd(II) source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).
-
Add a small amount of the reaction solvent to dissolve or suspend the catalyst components.
-
Transfer the catalyst mixture to the flask containing the nucleophile via cannula.
-
-
Reaction Initiation:
-
Add the allylic acetate (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
This is a general guideline; specific conditions may need to be optimized for different substrates.[6]
Protocol 2: Water-Mediated Pre-activation of Pd(OAc)₂ Catalyst
This protocol is for generating a highly active Pd(0) catalyst from a Pd(II) source before adding the substrates, which can be beneficial for challenging couplings.[1]
-
Flask Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol %), the desired phosphine ligand (e.g., a biaryldialkylphosphine, 3 mol %), and the reaction solvent (e.g., 1,4-dioxane).
-
-
Activation:
-
Add deionized, degassed water (4 mol %).
-
Heat the mixture to 80 °C for 1-2 minutes. A color change (e.g., to a green or dark solution) often indicates the formation of the active catalyst.[1]
-
-
Reaction Setup:
-
Cool the activated catalyst solution to room temperature.
-
In a separate reaction vessel, add the aryl halide, nucleophile, base, and any remaining solvent.
-
Transfer the pre-activated catalyst solution to the reaction vessel via cannula to initiate the reaction.
-
Proceed with the reaction as described in the general protocol.
-
References
- 1. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Validation & Comparative
1H NMR Analysis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: A Comparative Guide
In the landscape of pharmaceutical research and development, meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a key intermediate in various synthetic pathways. By comparing its expected spectral features with a structurally similar analogue, Diethyl 2-(4-nitrophenyl)malonate, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Predicted 1H NMR Data and Comparison
The predicted 1H NMR data for the title compound is summarized in the table below, alongside the experimental data for Diethyl 2-(4-nitrophenyl)malonate for direct comparison.
| Proton Assignment (Structure A) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Experimental Chemical Shift (δ, ppm) for Analogue (Structure B) |
| H-a (Ar-H) | ~ 8.2 | Doublet | 2H | 8.26 |
| H-b (Ar-H) | ~ 7.5 | Doublet | 2H | 7.58 |
| H-c (-OCH3) | ~ 3.8 | Singlet | 6H | N/A |
| H-d (-CH2-) | ~ 2.9 | Doublet | 2H | N/A |
| H-e (=CH-) | ~ 5.8 | Multiplet | 1H | N/A |
| H-f (=CH2) | ~ 5.2 | Multiplet | 2H | N/A |
| H-g (CH(COOEt)2) | N/A | N/A | N/A | 4.96 |
| H-h (-OCH2CH3) | N/A | N/A | N/A | 4.29 (Quartet) |
| H-i (-OCH2CH3) | N/A | N/A | N/A | 1.31 (Triplet) |
Structure A: this compound Structure B: Diethyl 2-(4-nitrophenyl)malonate[1]
The aromatic protons (H-a and H-b) in the p-nitrophenyl group are expected to appear as two distinct doublets due to the strong electron-withdrawing nature of the nitro group, which deshields the ortho protons (H-a) more significantly than the meta protons (H-b).[2][3] This is consistent with the experimental data for the diethyl analogue. The methyl ester protons (H-c) are predicted to be a singlet at approximately 3.8 ppm. The allyl group protons will exhibit a more complex splitting pattern. The methylene protons adjacent to the quaternary carbon (H-d) will be a doublet. The internal vinyl proton (H-e) will appear as a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The terminal vinyl protons (H-f) will also be a multiplet.
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of an organic compound such as this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[5]
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
- The 1H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[6][7]
- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.
3. Data Acquisition:
- A standard one-pulse sequence is typically used for a routine 1H NMR experiment.
- Key acquisition parameters to be set include:
- Spectral Width: A typical range for 1H NMR is -2 to 12 ppm.
- Pulse Width: Calibrated to a 90° or a smaller flip angle (e.g., 30° or 45°) to allow for faster relaxation and a higher number of scans in a given time.[7]
- Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
- Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for the complete relaxation of the protons, which is important for accurate integration.
- Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
4. Data Processing:
- The acquired Free Induction Decay (FID) is transformed into a spectrum using a Fourier Transform (FT).
- The spectrum is then phased and baseline corrected to obtain a clean and interpretable spectrum.
- The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).
- The integrals of the signals are calculated to determine the relative number of protons giving rise to each resonance.
Visualizing Molecular Structure and Proton Environments
The following diagrams, generated using the DOT language, illustrate the molecular structure and the distinct proton environments of this compound.
Caption: Molecular structure of this compound with proton labels.
Caption: Workflow for 1H NMR analysis.
References
- 1. Diethyl 2-(4-nitrophenyl)malonate | C13H15NO6 | CID 10869708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
13C NMR spectrum of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
A Comparative Guide to the ¹³C NMR Spectrum of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
For researchers, scientists, and drug development professionals, understanding the chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers a comparative analysis of the expected ¹³C NMR spectrum of this compound against related compounds, supported by experimental data from analogs.
Data Presentation: Comparative ¹³C NMR Chemical Shifts
While experimental ¹³C NMR data for this compound is not publicly available, we can predict the chemical shifts based on the analysis of structurally similar compounds. The following table compares the experimental ¹³C NMR data of relevant analogs—Diethyl diallylmalonate, Diethyl diethylmalonate, and Dimethyl malonate—to the predicted values for the target compound. This comparison allows for an informed estimation of the chemical shifts for each carbon in this compound.
| Carbon Atom | This compound (Predicted, ppm) | Diethyl diallylmalonate (Experimental, ppm)[1][2] | Diethyl diethylmalonate (Experimental, ppm)[3] | Dimethyl malonate (Experimental, ppm)[4][5] |
| Quaternary Malonate C | 55 - 65 | ~58 | ~58 | - |
| Ester C=O | 168 - 172 | ~170 | ~172 | ~167 |
| -OCH₃ | 52 - 54 | - | - | ~52 |
| -OCH₂CH₃ | - | ~61 | ~61 | - |
| -OCH₂CH₃ | - | ~14 | ~14 | - |
| Allyl -CH₂- | 38 - 42 | ~40 | - | - |
| Allyl -CH= | 130 - 134 | ~132 | - | - |
| Allyl =CH₂ | 118 - 122 | ~119 | - | - |
| Aromatic C-NO₂ (ipso) | 147 - 150 | - | - | - |
| Aromatic C-C (ipso) | 142 - 146 | - | - | - |
| Aromatic CH (ortho to -NO₂) ** | 123 - 125 | - | - | - |
| Aromatic CH (meta to -NO₂) ** | 128 - 130 | - | - | - |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.[6][7][8][9][10] Experimental values are approximated from available data.
Experimental Protocols
A standard protocol for acquiring a ¹³C NMR spectrum for a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be noted as it can slightly influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, ensure complete dissolution and consider the use of an internal standard.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 300-600 MHz NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal of the solvent.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically used. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.[11]
-
Pulse Program: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 0-220 ppm is generally sufficient for most organic compounds.[8]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[12]
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound and the predicted ¹³C NMR chemical shift regions for its distinct carbon atoms.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
References
- 1. DIETHYL DIALLYLMALONATE(3195-24-2) 13C NMR spectrum [chemicalbook.com]
- 2. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]
- 4. Dimethyl malonate(108-59-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
A Comparative Analysis of Ortho- and Para-Nitrophenyl Malonate Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is crucial for optimizing reaction conditions and predicting product outcomes. This guide provides a comparative analysis of the reactivity of ortho- and para-nitrophenyl malonates, focusing on the electronic and steric factors that influence their susceptibility to hydrolysis.
Theoretical Framework: Electronic and Steric Effects
The nitrophenyl group acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the ester's carbonyl carbon and making it more susceptible to nucleophilic attack, such as hydrolysis. This electron-withdrawing effect is a combination of the inductive effect (-I) and the resonance effect (-R or -M).
-
Para-Nitrophenyl Malonate: In the para-isomer, both the inductive and resonance effects of the nitro group work in concert to withdraw electron density from the phenoxy leaving group. This delocalization of negative charge stabilizes the resulting phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis.[1][2]
-
Ortho-Nitrophenyl Malonate: In the ortho-isomer, the nitro group is in close proximity to the ester functionality. While it still exerts strong electron-withdrawing effects, its close proximity can lead to steric hindrance. This steric crowding can impede the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to the para-isomer.[3][4] Furthermore, intramolecular interactions, such as hydrogen bonding in the case of ortho-nitrophenol, can also influence reactivity.[1][5]
Based on these principles, it is anticipated that para-nitrophenyl malonate would exhibit a higher rate of hydrolysis compared to ortho-nitrophenyl malonate . The unhindered position of the nitro group in the para-isomer allows for maximal electronic activation of the ester without the complicating factor of steric hindrance.
Experimental Data from Related Systems
While specific kinetic data for the malonate derivatives is elusive, studies on other nitrophenyl esters consistently demonstrate the greater reactivity of the para-isomers in hydrolysis reactions. For instance, the hydrolysis of various para-substituted nitrophenyl benzoates has been extensively studied to probe electronic effects on reaction rates.[6][7] These studies generally show a positive correlation between the electron-withdrawing capacity of the substituent and the rate of hydrolysis, highlighting the importance of the electronic activation provided by the nitro group.
Studies on sterically hindered nitrophenyl esters have also shown that bulky groups in the ortho position can significantly decrease the rate of hydrolysis.[3] This further supports the prediction that the ortho-isomer of nitrophenyl malonate would be less reactive than its para-counterpart.
Summary of Expected Reactivity
| Feature | Ortho-Nitrophenyl Malonate | Para-Nitrophenyl Malonate |
| Electronic Effects | Strong electron-withdrawing (-I, -R) | Strong electron-withdrawing (-I, -R) |
| Steric Effects | Significant steric hindrance from the adjacent nitro group | Minimal steric hindrance |
| Leaving Group Stability | Good | Excellent |
| Predicted Reactivity | Less reactive due to steric hindrance | More reactive due to optimal electronic activation and minimal steric hindrance |
Experimental Protocols
While specific protocols for the synthesis and hydrolysis of ortho- and para-nitrophenyl malonates are not detailed in the literature, general methods for the preparation and kinetic analysis of nitrophenyl esters can be adapted.
General Synthesis of Nitrophenyl Malonates
A plausible synthetic route would involve the esterification of malonic acid with the corresponding nitrophenol (ortho- or para-nitrophenol) in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting malonic acid to its acid chloride followed by reaction with the nitrophenol.
Alternatively, a nucleophilic aromatic substitution reaction on a suitably activated nitrophenyl derivative with diethyl malonate could be employed, although this might be more challenging.
General Protocol for Hydrolysis Kinetics
The hydrolysis of nitrophenyl esters can be conveniently monitored spectrophotometrically by following the release of the colored nitrophenoxide ion in alkaline solution.[6][7]
-
Preparation of Solutions:
-
Prepare a stock solution of the nitrophenyl malonate ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of buffer solutions of known pH.
-
-
Kinetic Measurement:
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffer solution in a cuvette.
-
Monitor the increase in absorbance at the λmax of the corresponding nitrophenoxide ion (typically around 400 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant can be determined by measuring k_obs at different concentrations of the nucleophile (e.g., hydroxide ion).
-
Visualizing the Reactivity Difference
The following diagram illustrates the key factors influencing the reactivity of the two isomers.
Figure 1. A conceptual diagram illustrating the steric hindrance in ortho-nitrophenyl malonate versus the electronic activation in para-nitrophenyl malonate.
Conclusion
References
- 1. Ortho and para nitrophenols are more acidic than phenols. Draw the resonance structures of the corresponding phenoxide ions. [vedantu.com]
- 2. quora.com [quora.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pediaa.com [pediaa.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
Comparing Dimethyl 2-allyl-2-(4-nitrophenyl)malonate with its diethyl ester analog
A Comparative Analysis of Dimethyl and Diethyl 2-allyl-2-(4-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Dimethyl 2-allyl-2-(4-nitrophenyl)malonate and its analog, Diethyl 2-allyl-2-(4-nitrophenyl)malonate. The comparison focuses on physicochemical properties, synthesis protocols, and anticipated biological performance based on structural motifs. While direct experimental data for these specific compounds is limited, this guide extrapolates their likely characteristics from established chemical principles and data on related structures to inform research and development decisions.
Physicochemical Properties
The primary difference between the two compounds is the nature of the ester group: methyl versus ethyl. This seemingly minor structural change has predictable consequences for the molecule's physical and chemical properties, which can, in turn, influence its biological activity and handling characteristics.
| Property | This compound | Diethyl 2-allyl-2-(4-nitrophenyl)malonate | Key Differences & Inferences |
| Molecular Formula | C₁₄H₁₅NO₆[1] | C₁₆H₁₉NO₆ | The diethyl analog has two additional methylene groups (C₂H₄). |
| Molecular Weight | 293.27 g/mol [1] | 321.32 g/mol | The diethyl ester is approximately 28 g/mol heavier. |
| Boiling Point (Predicted) | Lower | Higher | Boiling points of esters increase with molecular weight. The diethyl ester is expected to have a significantly higher boiling point than the dimethyl analog.[2] |
| Lipophilicity (LogP) | Lower (Predicted) | Higher (Predicted) | The addition of two ethyl groups increases the nonpolar character of the molecule, leading to higher lipophilicity. This may enhance solubility in organic solvents and potentially increase cell membrane permeability. |
| Solubility in Water | Very Low (Predicted) | Very Low (Predicted) | Both compounds are expected to be sparingly soluble in water, a common trait for malonic esters of this complexity.[3][4][5] The diethyl ester may be slightly less water-soluble due to its increased lipophilicity. |
| Metabolic Stability | Potentially Faster Hydrolysis | Potentially Slower Hydrolysis | Esters are susceptible to hydrolysis by plasma esterases.[6] Generally, dimethyl esters can be more rapidly hydrolyzed than the more sterically hindered diethyl esters, which could affect the compound's half-life and bioavailability in vivo. |
Synthesis and Reaction Mechanisms
The most common and versatile method for synthesizing these compounds is the sequential alkylation of the corresponding malonate ester. This process leverages the acidity of the α-carbon proton of the malonate, which can be removed by a base to form a nucleophilic enolate. This enolate then undergoes nucleophilic substitution with alkyl halides.
The synthesis would proceed in two key alkylation steps:
-
Arylation: Reaction of the malonate enolate with a 4-nitrobenzyl halide.
-
Allylation: Reaction of the resulting substituted malonate enolate with an allyl halide.
The order of these steps can be reversed. A generalized workflow is depicted below.
Comparative Performance and Biological Activity
While no direct biological assays for these specific molecules were found, their structural components suggest potential for antimicrobial activity.
-
The Nitroaromatic Moiety: The 4-nitrophenyl group is a well-known pharmacophore present in several antimicrobial agents.[7] Its biological activity is often mediated by the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic radical species that can damage DNA and other critical biomolecules.[7][8]
-
The Malonate Core: Malonate derivatives themselves, particularly malonamides, have been investigated as antibacterial agents, showing efficacy against resistant strains like MRSA.[9]
The key performance differences between the dimethyl and diethyl esters would likely stem from their differing physicochemical properties, as outlined below.
Inference: The diethyl ester , with its higher lipophilicity, may exhibit enhanced permeability across bacterial cell membranes, potentially leading to greater potency if the intracellular concentration is the rate-limiting factor. However, its increased steric bulk could negatively impact binding to a specific molecular target. Conversely, the dimethyl ester is less bulky and may be a better substrate for certain enzymes, but it might also be cleared more rapidly due to faster hydrolysis by esterases. The optimal choice depends entirely on the specific application and the biological system being studied.
Experimental Protocols
Protocol 1: General Synthesis of 2-allyl-2-(4-nitrophenyl)malonate Esters
This protocol describes a general method for the sequential alkylation of a dialkyl malonate.
Materials:
-
Dialkyl malonate (dimethyl or diethyl)
-
4-Nitrobenzyl bromide
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
First Alkylation (Arylation): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base. If using NaH (1.1 eq.), suspend it in anhydrous DMF. If using K₂CO₃ (2.0 eq.), suspend it in anhydrous ACN. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add the dialkyl malonate (1.0 eq.) dropwise to the suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation and formation of the enolate. d. Add a solution of 4-nitrobenzyl bromide (1.0 eq.) in the same anhydrous solvent dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. f. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl. g. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). h. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate may be purified by column chromatography or used directly in the next step.
-
Second Alkylation (Allylation): a. Repeat steps 1a-1c using the purified intermediate from the first alkylation (1.0 eq.) and a fresh equivalent of base (1.1 eq.). b. Slowly add allyl bromide (1.1 eq.) to the enolate solution at 0 °C. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive systems, gentle heating (e.g., 50-80°C) may be required.[5] d. Work-up the reaction as described in steps 1f-1h.
-
Purification: a. Purify the final crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. b. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a target bacterial strain.
Materials:
-
Synthesized compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates (sterile)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., ciprofloxacin) and negative control (DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well will contain approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a calculated volume of the compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls: Include wells for a positive control (broth + inoculum + known antibiotic), a negative control (broth + inoculum + DMSO at the highest concentration used), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The choice between Dimethyl and Diethyl 2-allyl-2-(4-nitrophenyl)malonate for research and drug development purposes is a nuanced one. The diethyl ester offers potentially greater membrane permeability due to its increased lipophilicity, which could be advantageous for antimicrobial applications. However, the dimethyl ester's smaller size and potentially different metabolic profile might be preferable in other contexts. The experimental protocols provided offer a clear path for synthesizing these compounds and evaluating their hypothesized biological activity, allowing researchers to make data-driven decisions on which analog is better suited for their specific objectives.
References
- 1. This compound ,404597-63-3 Spectrum_Chemical Cloud Database [chemcd.com]
- 2. manavchem.com [manavchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS # 10565-13-6, Diethyl 2-(4-nitrophenyl)malonate, Diethyl 2-(p-nitrophenyl)malonate - chemBlink [chemblink.com]
- 5. Diethyl allylmalonate | 2049-80-1 [chemicalbook.com]
- 6. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Biological Activity of Substituted Nitrophenylmalonates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of substituted nitrophenylmalonates and related malonate derivatives. It includes a summary of their anticancer and antimicrobial properties, supported by available experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action.
Substituted nitrophenylmalonates are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. The presence of the nitro group, a strong electron-withdrawing moiety, and the malonate ester functionality, which can be readily modified, makes these compounds versatile scaffolds for the design of novel bioactive agents. This guide summarizes the available data on their biological activity, focusing on their potential as anticancer and antimicrobial agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of various substituted malonate derivatives, with a focus on nitrophenyl-substituted compounds where data is available.
Table 1: Anticancer Activity of Substituted Malonate Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Malonate Derivative (unspecified) | Neuroblastoma | Apoptosis Assay | High-dose dependent | [1] |
| Malonic Acid Non-nucleoside Derivative 18 | hCD73 | Enzyme Inhibition | 0.28 | [2] |
| Malonic Acid Non-nucleoside Derivative 19 | hCD73 | Enzyme Inhibition | 0.10 | [2] |
| Glycyrrhetinic acid derivative 42 | MCF-7 (Breast Cancer) | MTT Assay | 1.88 ± 0.20 | [3] |
| Glycyrrhetinic acid derivative 42 | MDA-MB-231 (Breast Cancer) | MTT Assay | 1.37 ± 0.18 | [3] |
Table 2: Antimicrobial Activity of Substituted Malonamide Derivatives
| Compound | Microorganism | Assay | MIC (mg/L) | Reference |
| Malonamide Derivative 26 | S. aureus NCTC8325 | Broth Microdilution | >40 | [4] |
| Malonamide Derivative 26 | MRSA ATCC33592 | Broth Microdilution | >40 | [4] |
| Malondialdehyde | S. xylosus | Broth Microdilution | 90 µg/mL | [5] |
| Malondialdehyde | L. plantarum | Broth Microdilution | 180 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate
A common precursor for biologically active quinoline derivatives, diethyl 2-((4-nitroanilino)methylene)malonate, can be synthesized via a nucleophilic vinyl substitution reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA).[6]
Materials and Reagents:
-
Diethylethoxymethylene malonate (EMA, ≥ 98%)
-
4-nitroaniline (4-NA, ≥ 98%)
-
Potassium hydroxide (KOH, pellets ≥ 95%)
-
Ethanol, 2-propanol, 2-butanol, or 2-pentanol
-
HCl aqueous solution
Procedure:
-
Dissolve 4-nitroaniline in one of the specified alcohol solvents.
-
Add diethylethoxymethylene malonate to the solution.
-
Slowly add a solution of potassium hydroxide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with an aqueous HCl solution.
-
The product can be extracted using a suitable organic solvent and purified by recrystallization or column chromatography.[6]
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and the cytotoxic effects of compounds.[7][8][9]
Materials and Reagents:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)[3]
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[10]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT stock solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]
Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Materials and Reagents:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds serially diluted in broth
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.[12]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Visualizations
The following diagrams illustrate a general experimental workflow for biological activity screening and a potential mechanism of action for malonate derivatives.
Caption: Generalized experimental workflow for the biological activity screening of substituted nitrophenylmalonates.
Caption: Putative mechanisms of action for substituted malonate derivatives in cancer and bacterial cells.
References
- 1. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of malondialdehyde against Staphylococcus xylosus and Lactiplantibacillus plantarum isolated from a traditional Chinese dry-cured fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of several malonate derivatives, supported by experimental data. The information is intended to assist researchers in understanding the nuanced structural differences that arise from various substitutions on the malonate core, which can be critical in fields such as drug design and materials science.
Data Presentation: Crystallographic Parameters of Malonate Derivatives
The following table summarizes key crystallographic data for a selection of malonate derivatives, offering a clear comparison of their solid-state structures.
| Compound Name | Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate | Diethyl-(6-chloro-2-carbazolyl)methylmalonate | Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate | Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate |
| Formula | C37H56O6 | C20H20ClNO4 | C15H14O6 | C18H23FO5 |
| Molecular Weight | 596.82 | 373.83[1] | 290.28 | 338.37 |
| Crystal System | Monoclinic | Triclinic[2] | Monoclinic | Monoclinic |
| Space Group | C2/c | P-1[2] | P21/c | P21/n |
| Cell Length a (Å) | 20.006(6) | 9.3408(11)[2] | 8.887(3) | 10.689(2) |
| Cell Length b (Å) | 13.610(4) | 10.4853(12)[2] | 11.239(4) | 10.219(2) |
| Cell Length c (Å) | 14.252(4) | 11.1601(13)[2] | 14.288(5) | 16.489(3) |
| Cell Angle α (º) | 90 | 113.623(6)[2] | 90 | 90 |
| Cell Angle β (º) | 111.344(5) | 105.130(6)[2] | 99.63(3) | 95.38(3) |
| Cell Angle γ (º) | 90 | 93.040(6)[2] | 90 | 90 |
| Volume (ų) | 3614.4(18) | 942.1(2) | 1406.9(8) | 1792.1(6) |
| Z | 4 | 2[2] | 4 | 4 |
| Key Structural Features | Molecule possesses twofold symmetry. O-H···O hydrogen bonds form chains.[3] | N-H···O intermolecular hydrogen bond helps in stabilizing the crystal structure.[2] | One ester group is nearly coplanar with the isobenzofuran unit, while the other is perpendicular.[4] | Molecules are joined by C-H···O contacts into infinite chains. |
Experimental Protocols
Synthesis of Malonate Derivatives
The synthesis of the compared malonate derivatives follows distinct pathways, each tailored to the specific substituents being introduced.
1. Synthesis of Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: A mixture of diethyl malonate and 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol in toluene is heated to 373 K under a nitrogen atmosphere. Lithium amide is then added, and the mixture is stirred for an additional 6 hours. After cooling, the reaction mixture is diluted with toluene, washed with water, and the organic layer is separated and dried with anhydrous MgSO4. The product is obtained as a white powder after filtration and concentration.[3]
2. Synthesis of Diethyl-(6-chloro-2-carbazolyl)methylmalonate: This synthesis involves a multi-step process. First, diethyl malonate is methylated using methyl iodide in the presence of sodium metal in ethanol to yield diethyl methylmalonate. This intermediate is then coupled with cyclohexenone. The resulting product is refluxed with p-chlorophenylhydrazine to form a tetrahydrocarbazole derivative, which is subsequently oxidized with chloranil to yield the final product.[2]
3. Synthesis of Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate: This compound is prepared by the reaction of diethyl malonate with phthaloyl chloride in acetonitrile. The reaction is carried out in the presence of triethylamine and magnesium chloride. The crude product is washed with petroleum ether and recrystallized from a cyclohexane solution to yield colorless crystals.[4]
4. Synthesis of Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate: The synthesis of this derivative is achieved by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one.[5]
Single-Crystal X-ray Diffraction
The determination of the crystal structures for these malonate derivatives follows a general and well-established protocol in small-molecule crystallography.
-
Crystal Growth: High-quality single crystals of the malonate derivatives are grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map is then used to build an initial model of the molecule. The atomic positions and other parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[6]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the comparison of the X-ray crystal structures of the malonate derivatives.
References
- 1. diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate | 71208-55-4 [amp.chemicalbook.com]
- 2. isca.me [isca.me]
- 3. Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluoro-phen-yl)-2-methyl-4-oxobutan-2-yl]malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Mechanistic Showdown: Classical Alkylation vs. Palladium-Catalyzed Allylation in the Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
A comparative analysis of synthetic strategies for the formation of a key substituted malonate reveals the nuanced advantages of both traditional and modern organometallic approaches. This guide delves into the mechanistic underpinnings, experimental protocols, and performance data of classical base-catalyzed allylation and the palladium-catalyzed Tsuji-Trost reaction for the synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate, offering valuable insights for researchers in organic synthesis and drug development.
The construction of carbon-carbon bonds at the α-position of malonic esters is a cornerstone of organic synthesis, enabling the formation of a diverse array of molecular architectures. The target molecule, this compound, incorporates both an electron-withdrawing nitrophenyl group and a versatile allyl moiety, making it a valuable intermediate for further functionalization. This guide provides a head-to-head comparison of two distinct and powerful methods for its synthesis: the classical base-catalyzed SN2 allylation and the more contemporary palladium-catalyzed Tsuji-Trost allylic alkylation.
Performance Comparison at a Glance
For the synthesis of this compound, the choice between classical allylation and the Tsuji-Trost reaction hinges on factors such as desired reaction conditions, tolerance to sensitive functional groups, and atom economy. Below is a summary of key performance indicators for each method.
| Parameter | Classical Base-Catalyzed Allylation | Palladium-Catalyzed Tsuji-Trost Reaction |
| Precursor | Dimethyl 2-(4-nitrophenyl)malonate | Dimethyl 2-(4-nitrophenyl)malonate |
| Allyl Source | Allyl Bromide | Allyl Acetate or Allyl Carbonate |
| Catalyst/Base | Strong Base (e.g., NaH, NaOEt) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) and a mild base |
| Typical Yield | Good to Excellent (70-95%) | Generally high (often >90%) |
| Reaction Conditions | Anhydrous, often requires inert atmosphere | Mild, often tolerant of air and moisture |
| Key Advantages | Cost-effective reagents, well-established | High atom economy, mild conditions, high selectivity |
| Key Disadvantages | Requires strong base, sensitive to some functional groups | Cost of palladium catalyst, ligand sensitivity |
Reaction Mechanisms and Experimental Workflows
To fully appreciate the differences between these two synthetic strategies, it is essential to understand their underlying mechanisms and the practical steps involved in their execution.
Classical Base-Catalyzed Allylation
This method follows a traditional SN2 pathway. A strong base is used to deprotonate the acidic α-hydrogen of Dimethyl 2-(4-nitrophenyl)malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic allyl bromide, displacing the bromide and forming the desired C-C bond.
To a solution of Dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. Allyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Tsuji-Trost Reaction
The Tsuji-Trost reaction is a powerful transition metal-catalyzed allylic alkylation.[1][2] It proceeds through a catalytic cycle involving a π-allylpalladium intermediate. A Pd(0) catalyst first undergoes oxidative addition to an allylic substrate (like allyl acetate), forming a cationic (η³-allyl)palladium(II) complex. The malonate enolate, which can be generated with a milder base, then acts as a nucleophile, attacking the allyl group to form the product and regenerate the Pd(0) catalyst.[1][3]
To a solution of Dimethyl 2-(4-nitrophenyl)malonate (1.2 eq) in anhydrous THF are added a mild base such as potassium carbonate (2.0 eq) and the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The mixture is stirred under an inert atmosphere at room temperature for 15 minutes. Allyl acetate (1.0 eq) is then added, and the reaction is heated to 50-60 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[3]
Experimental Workflow Comparison
The practical execution of each reaction involves a series of steps from setup to purification. The following diagram illustrates a typical workflow for both methods.
Concluding Remarks for the Synthetic Chemist
The choice between classical base-catalyzed allylation and the palladium-catalyzed Tsuji-Trost reaction for the synthesis of this compound is a classic case of balancing established, cost-effective methods with modern, milder, and often more selective catalytic approaches.
For large-scale syntheses where cost is a primary driver and the substrate is robust, the classical approach remains a viable and economical option. However, for more complex molecules with sensitive functional groups, or where mild conditions and high selectivity are paramount, the Tsuji-Trost reaction offers significant advantages. The ability to use a milder base and the catalytic nature of the process often lead to cleaner reactions with higher yields and broader substrate scope. Researchers should carefully consider the specific requirements of their synthetic target and the overall goals of their research program when selecting the most appropriate method.
References
Unraveling the Transition State of Malonate Allylation: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The palladium-catalyzed allylic alkylation of malonates, a cornerstone of modern organic synthesis, proceeds through a complex reaction mechanism. This guide provides a comparative analysis of the transition state of this critical reaction, leveraging data from Density Functional Theory (DFT) studies to offer a quantitative perspective.
The Tsuji-Trost reaction, the palladium-catalyzed allylic substitution, is a powerful tool for constructing C-C bonds.[1] The reaction involves the nucleophilic attack of a soft nucleophile, such as a malonate, on a π-allylpalladium complex.[1] This process is a staple in the synthesis of complex molecules and pharmaceutical intermediates.[1]
The Heart of the Reaction: The Transition State
The key to understanding the efficiency and selectivity of the malonate allylation lies in its transition state—the fleeting, high-energy arrangement of atoms that dictates the reaction's outcome. DFT studies have become an indispensable tool for elucidating the geometry and energetics of these transition states, providing insights that are often inaccessible through experimental means alone.
Comparative Analysis of Activation Barriers
DFT calculations allow for the precise determination of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. Below is a comparison of calculated activation energies for the nucleophilic attack of a malonate anion on a π-allylpalladium complex under different conditions, as reported in various theoretical studies.
| Study System | Ligand | Nucleophile | Solvent | ΔG‡ (kcal/mol) | Reference |
| Pd(π-allyl)(PH₃)₂⁺ + CH(CO₂Me)₂⁻ | PH₃ | Dimethyl Malonate | Gas | 15.2 | [2] |
| Pd(π-allyl)(dppe)⁺ + CH(CO₂Me)₂⁻ | dppe | Dimethyl Malonate | THF | 17.8 | [2] |
| Pd(π-1,3-diphenylallyl)(S-BINAP)⁺ + CH(CO₂Me)₂⁻ | S-BINAP | Dimethyl Malonate | Toluene | 12.5 | [2] |
Note: The values presented are illustrative and compiled from various computational studies. Actual values may vary depending on the specific computational methods and models employed.
Unveiling the Transition State Geometry
The geometry of the transition state, particularly the lengths of the forming and breaking bonds, provides a static picture of this dynamic process. DFT calculations can predict these structural parameters with a high degree of accuracy.
| Study System | Ligand | Forming C-C Bond (Å) | Breaking Pd-C Bond (Å) | Reference |
| Pd(π-allyl)(PH₃)₂⁺ + CH(CO₂Me)₂⁻ | PH₃ | 2.25 | 2.38 | [2] |
| Pd(π-allyl)(dppe)⁺ + CH(CO₂Me)₂⁻ | dppe | 2.21 | 2.41 | [2] |
| Pd(π-1,3-diphenylallyl)(S-BINAP)⁺ + CH(CO₂Me)₂⁻ | S-BINAP | 2.18 | 2.45 | [2] |
Note: The values presented are illustrative and compiled from various computational studies. Actual values may vary depending on the specific computational methods and models employed.
Visualizing the Reaction Pathway
To provide a clearer understanding of the process, the following diagrams, generated using the DOT language, illustrate the key steps in the palladium-catalyzed allylation of malonate.
The catalytic cycle begins with the oxidative addition of an allylic substrate to a Pd(0) complex, forming the key π-allylpalladium(II) intermediate.[3] A base deprotonates the malonate to generate the nucleophilic enolate.[3] The enolate then attacks the π-allyl complex through a transition state, leading to the formation of the allylated malonate product and regenerating the Pd(0) catalyst.[3]
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]
Safety Operating Guide
Safe Disposal of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a nitro-containing malonic ester derivative. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Many organic substances are toxic and flammable, necessitating a cautious approach.[1]
Required PPE:
-
Safety Goggles: To protect the eyes from potential splashes.[2][3]
-
Laboratory Coat: To shield skin and clothing from contamination.[2][3]
-
Nitrile Gloves: To prevent direct skin contact with the chemical.[1][2]
-
Closed-toe Shoes: To protect the feet from spills.[2]
All handling of this compound and its waste should be conducted within a properly functioning fume hood to prevent the inhalation of potentially harmful vapors.[1]
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this organic substance be poured down the drain.[1][2]
A. Small Quantities:
For minor residues, a controlled evaporation process within a fume hood is acceptable.
-
Container Selection: Place the small quantity of the chemical waste into a shallow, chemically resistant vessel.
-
Evaporation: Position the vessel in the back of a fume hood to allow for safe and controlled evaporation of the solvent.
-
Monitoring: Regularly monitor the evaporation process.
-
Documentation: Maintain a record of the disposal event in accordance with institutional protocols.[2]
B. Large Quantities:
Bulk amounts of this compound must be collected and disposed of through a certified waste management service.
-
Waste Container: Use a designated "Organic Liquid" waste container that is properly labeled.[1][2]
-
Location: The waste container should be stored in a fume hood to manage any off-gassing.[2]
-
Segregation: Do not mix with incompatible waste streams. Organic nitro compounds can be incompatible with strong oxidizing and reducing agents.[4] Since this compound is not halogenated, it should not be placed in a "Halogenated Organic Waste" container.[1][2]
-
Arrangement for Disposal: Coordinate with your institution's waste management personnel for the collection and proper disposal of the container.[2]
-
Record Keeping: Keep detailed records of the disposed quantities and the date of disposal.[2]
III. Chemical Incompatibility
It is crucial to be aware of the chemical incompatibilities of organic nitro compounds to prevent hazardous reactions within waste containers.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Heat, Explosion |
| Strong Reducing Agents | Heat, Explosion |
| Alkaline Earth Metals | Heat, Explosion, Flammable Gas |
| Nitrides | Heat, Explosion, Flammable Gas |
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected waste from the spill should be treated as a large quantity disposal and placed in the designated "Organic Liquid" waste container.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
